molecular formula C10H8BrNO B1292092 3-Acetyl-6-bromoindole CAS No. 316181-82-5

3-Acetyl-6-bromoindole

Cat. No.: B1292092
CAS No.: 316181-82-5
M. Wt: 238.08 g/mol
InChI Key: JKNOMMZAFCVSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-6-bromoindole (CAS 316181-82-5) is a brominated indole derivative that serves as a versatile chemical intermediate and active scaffold in scientific research, particularly in the development of agrochemical and antimicrobial agents. Recent studies highlight its significant potential as a fungicide. Research indicates that this compound acts as a formidable inhibitor of conidial germination in devastating phytopathogenic fungi, achieving 100% inhibition against Botrytis cinerea (gray mold) and 96% against Monilinia fructicola (brown rot) . This potent preventative activity suggests its mechanism may involve the inhibition of key fungal enzymes such as succinate dehydrogenase (SDH) and catalase 2 (MfCat2), as supported by molecular docking studies . Beyond its direct antifungal applications, the 6-bromoindole moiety is a recognized pharmacophore in medicinal chemistry. Derivatives of 6-bromoindole have been explored as potent inhibitors of bacterial cystathionine-γ-lyase (CGL), a promising target for antibiotic potentiators that can help overcome antimicrobial resistance . The compound is supplied for research applications only. It is essential to handle it with appropriate safety precautions. Potential hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the Safety Data Sheet (SDS) for comprehensive handling and safety information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bromo-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNOMMZAFCVSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631501
Record name 1-(6-Bromo-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316181-82-5
Record name 1-(6-Bromo-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Acetyl-6-bromoindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among its many derivatives, halogenated indoles serve as pivotal intermediates in the synthesis of complex molecular architectures. 3-Acetyl-6-bromoindole, in particular, has emerged as a versatile building block for drug discovery and development. Its unique trifunctional nature—possessing a reactive acetyl group, a modifiable indole nitrogen, and a bromine atom amenable to cross-coupling reactions—provides a rich platform for chemical diversification. This guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

This compound is a solid, typically appearing as an off-white to light brown powder. Its fundamental properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 10075-53-3 (related to N-methyl derivative)[1]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2]
Appearance White to light brown powder or chunks[3]
Melting Point Not explicitly available for 3-acetyl derivative, but the parent 6-bromoindole has a melting point of 90-92 °C. The acetyl group would likely increase this value.[3]
Solubility Generally soluble in organic solvents like ethanol, ether, and dimethylformamide (DMF); slightly soluble in water.[4]

The structural arrangement of this compound provides three distinct sites for chemical modification, which is the foundation of its synthetic utility.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

For a molecule with the complexity of this compound, a combination of spectroscopic techniques is essential for unambiguous identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the indole N-H proton, and the methyl protons of the acetyl group. The aromatic region would be particularly informative, with splitting patterns dictated by the positions of the bromine and acetyl substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group (typically in the 190-200 ppm range), as well as distinct signals for the eight carbons of the bromoindole core.

  • IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the C=O (carbonyl) stretch of the acetyl group, typically around 1650-1700 cm⁻¹. Another key feature is the N-H stretch of the indole ring, usually appearing as a broad peak in the 3200-3500 cm⁻¹ region.[5]

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed, confirming the presence of a single bromine atom.[6]

Synthesis and Mechanistic Considerations

3-Acetylindoles are commonly synthesized via Friedel-Crafts acylation of the corresponding indole.[7] For this compound, the starting material would be 6-bromoindole.[8][9]

Caption: General synthesis workflow for this compound.

Mechanism: The Friedel-Crafts acylation of indoles preferentially occurs at the C3 position due to the high electron density at this position, which stabilizes the intermediate sigma complex. The Lewis acid catalyst activates the acetic anhydride, making it a more potent electrophile. The indole's C3 nucleophilic carbon then attacks the acetyl cation, followed by deprotonation to restore aromaticity and yield the 3-acetylated product.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from general procedures for the acylation of bromoindoles.[10]

  • Preparation: In a microwave-safe reaction vessel, combine 6-bromoindole (1.0 eq), a Lewis acid catalyst such as Ytterbium (III) triflate (Y(OTf)₃) (0.1 eq), and acetic anhydride (1.5 eq) in an ionic liquid solvent like [BMI]BF₄ or a high-boiling point solvent like DMF.

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 90-110°C for 30-45 minutes.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into ice-water. A precipitate of the crude product should form.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for diverse chemical transformations, making it a valuable scaffold in combinatorial chemistry and targeted synthesis.

Reactivity_Map cluster_0 This compound cluster_1 Reaction Sites Indole Structure Placeholder N1 Indole N-H (N-Alkylation, N-Arylation) N1->Indole Site 1 C3_Acetyl C3-Acetyl Group (Condensation, Reduction, Oxidation) C3_Acetyl->Indole Site 2 C6_Bromo C6-Bromo (Suzuki, Heck, Buchwald-Hartwig Cross-Coupling) C6_Bromo->Indole Site 3

Caption: Reactivity hotspots on the this compound scaffold.

  • Indole N-H (Site 1): The nitrogen atom can be readily deprotonated with a mild base and subsequently alkylated or arylated to introduce a wide range of substituents. This is a common strategy to modulate the molecule's pharmacokinetic properties.

  • C3-Acetyl Group (Site 2): The acetyl group is a versatile handle for further modifications. It can undergo condensation reactions with aldehydes to form chalcone-like structures, which are themselves biologically active.[11] The ketone can also be reduced to an alcohol or converted to other functional groups.

  • C6-Bromo Group (Site 3): The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce new aryl, vinyl, or amino groups, respectively. This allows for the construction of complex bi-aryl systems often found in kinase inhibitors and other targeted therapies.

Applications in Medicinal Chemistry and Drug Discovery

The this compound core is a privileged scaffold found in numerous compounds with significant biological activity. Its derivatives have been investigated for a range of therapeutic applications.

  • Kinase Inhibitors: Many kinase inhibitors feature an indole or azaindole core. The ability to diversify at the C3 and C6 positions allows for the synthesis of libraries of compounds to probe the ATP-binding pocket of various kinases.[12]

  • Antimicrobial Agents: Bromoindole derivatives have shown promise as inhibitors of bacterial enzymes, such as cystathionine γ-lyase, which can potentiate the effects of existing antibiotics.[13]

  • Anticancer Agents: The indole nucleus is present in many natural and synthetic anticancer agents. Derivatives of 3-acetylindole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.[12][14]

  • Building Block for Natural Products: 3-Acetylindole and its derivatives serve as starting materials for the total synthesis of more complex, biologically active natural products, such as marine alkaloids.[15]

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. Its trifunctional nature provides chemists with a robust platform for generating molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such well-characterized and adaptable building blocks in the drug discovery pipeline cannot be overstated.

References

  • LookChem. 5-Bromoindole. [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

  • Sawy, E., et al. (2022). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. ResearchGate. [Link]

  • Reyes-González, M. A., et al. (2010). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. ResearchGate. [Link]

  • PubChem. 3-Acetylindole. [Link]

  • ResearchGate. (2021). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]

  • ResearchGate. (2021). General scheme for the synthesis of 3-acyl-6-bromoindole derivatives. [Link]

  • PubChem. 5-Bromoindole. [Link]

  • Bentham Science Publishers. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. [Link]

  • Sciencemadness Discussion Board. (2017). 3-acetylindole. [Link]

  • ResearchGate. (2007). NMR spectral assignments of three aspidofractinine alkaloids, kopsine, fruticosine and fruticosamine. [Link]

  • PubChem. 3-Bromoaniline. [Link]

  • MDPI. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. [Link]

  • SpectraBase. 3-Acetyl-6-bromo-1,2-dimethylindole - Optional[MS (GC)] - Spectrum. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

Biological activity of 3-Acetyl-6-bromoindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Acetyl-6-bromoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1] Within this vast chemical space, halogenated and acylated derivatives represent a particularly promising avenue for drug discovery. This technical guide provides a comprehensive analysis of this compound, a molecule that has demonstrated significant and specific biological activity. While research into its full therapeutic potential is ongoing, this document synthesizes the current, authoritative findings on its established antifungal properties and explores its potential in other therapeutic areas based on the activities of structurally related compounds. We will delve into its synthesis, mechanism of action, quantitative efficacy, and the experimental protocols required for its evaluation, providing a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of this molecule.

Synthesis and Chemical Profile

The introduction of an acyl group at the C3 position of the indole nucleus is a critical synthetic transformation, as 3-acylindoles are key precursors for numerous compounds with significant biological activities.[2] The synthesis of this compound (designated as compound II in several key studies) is efficiently achieved from the starting material 6-bromoindole (compound I ).

A green and efficient microwave-assisted methodology has been successfully employed for this acylation.[2] This approach typically involves the reaction of 6-bromoindole with a suitable acetylating agent, such as acetic anhydride, in the presence of a catalyst like Yttrium(III) triflate (Y(OTf)₃) within an ionic liquid medium like [BMI]BF₄.[3] This method offers moderate to good yields and is preferable to traditional methods that may require harsher conditions or longer reaction times.[2] The presence of the electron-withdrawing bromine atom at the C6 position can result in slightly lower yields compared to the acylation of an unsubstituted indole.[2]

Synthesis_Workflow cluster_reagents Reagents & Conditions Reagents Acetic Anhydride Y(OTf)3, [BMI]BF4 Microwave Irradiation (90°C, 30 min) Start 6-Bromoindole Product This compound Start->Product Microwave-Assisted Acylation

Caption: Microwave-assisted synthesis of this compound.

Primary Biological Activity: Potent Antifungal Action

The most well-documented biological activity of this compound is its potent and specific antifungal effect, particularly against devastating phytopathogenic fungi that affect stone fruit production, such as gray mold (Botrytis cinerea) and brown rot (Monilinia fructicola).[2]

A Duality of Mechanism Compared to 6-Bromoindole

Research has revealed a remarkable functional duality within the 6-bromoindole scaffold, where the activity profile is dramatically altered by the presence of the C3 acetyl group.[2]

  • 6-Bromoindole (Parent Compound): This molecule is a highly potent inhibitor of mycelial growth. It is effective at treating established fungal infections but is notably ineffective at preventing the initial germination of fungal spores.[2]

  • This compound: In stark contrast, the acetylated derivative is a formidable inhibitor of spore germination. It demonstrates exceptional efficacy as a preventative agent, stopping the fungal life cycle before an infection can take hold.[2]

This clear divergence in the mechanism of action highlights the critical role of the 3-acetyl group in directing the molecule's biological target. While the parent compound is suited for treating existing infections, this compound is positioned as an excellent prophylactic agent.[2]

Antifungal_Mechanism cluster_fungal_stages Fungal Development Stages cluster_compounds Compound Action Spore Conidial Spore Mycelium Mycelial Growth (Established Infection) Spore->Mycelium Germination Cmpd_II This compound Cmpd_II->Spore INHIBITS (Preventative) Cmpd_I 6-Bromoindole Cmpd_I->Mycelium INHIBITS (Curative)

Caption: Differential antifungal mechanisms of action.

Quantitative Analysis of Antifungal Efficacy

The preventative power of this compound is demonstrated by its high percentage of conidial germination inhibition. Bioassays have quantified this activity, showing it outperforms several control fungicides.[2]

CompoundTarget FungusActivity MetricResultReference
This compound Botrytis cinereaConidial Germination Inhibition100% [2]
This compound Monilinia fructicolaConidial Germination Inhibition96% [2]
6-BromoindoleB. cinerea & M. fructicolaConidial Germination InhibitionLow / No Activity[2]
Proposed Molecular Targets

To elucidate the structural basis for its antifungal activity, molecular docking studies have been performed. These computational analyses suggest that the antifungal activity of 3-acyl-6-bromoindoles correlates with their ability to bind to key fungal enzymes.[2] Two primary targets have been proposed:

  • Succinate Dehydrogenase (SDH): A critical mitochondrial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts cellular energy metabolism, leading to fungal death.[2]

  • Catalase MfCat2: An enzyme crucial for maintaining redox homeostasis during the early stages of fungal development. Inhibiting this enzyme makes the fungus more susceptible to oxidative stress, preventing spore germination and establishment.[2][3]

The docking studies support the observed biological duality, with the parent 6-bromoindole showing preferential interactions with SDH (consistent with inhibiting the metabolism of established mycelia), while its acylated derivatives show strong interactions with targets crucial for germination.[2]

Experimental Protocol: In Vitro Antifungal Bioassay

The following protocol outlines the methodology for assessing the in vitro antifungal activity of this compound, specifically focusing on the inhibition of conidial germination. This protocol is adapted from methodologies described in the literature.[2]

Objective: To determine the percentage inhibition of conidial germination of Botrytis cinerea or Monilinia fructicola by this compound.

Materials:

  • This compound

  • Pure culture of B. cinerea or M. fructicola (10-15 days old)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Tween 80 (0.05% v/v in sterile water)

  • Dimethyl sulfoxide (DMSO)

  • Glass microscope slides with concavities

  • Humid chambers (e.g., Petri dishes with moist filter paper)

  • Micropipettes and sterile tips

  • Hemocytometer or spectrophotometer for spore counting

  • Incubator (22-25 °C)

  • Light microscope

Methodology:

  • Preparation of Spore Suspension:

    • Flood a mature fungal culture plate with 10 mL of sterile 0.05% Tween 80 solution.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the concentration of the spore suspension to 1 x 10⁵ conidia/mL using a hemocytometer.

  • Preparation of Test Compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in sterile distilled water to achieve the final desired test concentrations (e.g., 50, 100, 200 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the assay, as this can be toxic to the fungi.

  • Assay Setup:

    • Pipette 20 µL of the spore suspension into the concavity of a sterile glass slide.

    • Add 20 µL of the test compound solution at the desired concentration.

    • For the negative control, add 20 µL of sterile water/DMSO solution (without the test compound) to the spore suspension.

    • For the positive control, use a known commercial fungicide.

    • Gently mix the suspension on the slide.

  • Incubation:

    • Place the slides in a humid chamber to prevent dehydration.

    • Incubate at 22-25 °C in the dark for 12-24 hours.

  • Evaluation and Data Analysis:

    • After incubation, place a coverslip over the concavity.

    • Observe the slide under a light microscope at 400x magnification.

    • A spore is considered germinated if the length of its germ tube is equal to or greater than its diameter.

    • Count a minimum of 100 spores per replicate for both treated and control slides.

    • Calculate the percentage of germination inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the percentage of germination in the negative control, and T is the percentage of germination in the treatment.

    • Perform the experiment in triplicate for statistical validity.

Potential for Broader Biological Activity

While antifungal activity is well-established, the indole scaffold is a privileged structure in drug discovery, suggesting that this compound may possess other, as-yet-unexplored biological activities.[1]

Anticancer Potential

Numerous indole derivatives exhibit potent antiproliferative and anticancer properties.[4][5] Specifically, compounds containing a 3-acetyl-6-bromo core, such as 3-Acetyl-6-bromo-2H-chromen-2-one, have been synthesized and evaluated for their antitumor activity, with some derivatives showing promising results against liver carcinoma cell lines (HEPG2-1).[6][7] The mechanisms for related indole compounds often involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • NF-κB Inhibition: Blocking key inflammatory pathways that promote cancer cell survival and proliferation.[4]

  • Tubulin Polymerization Inhibition: Disrupting the cellular cytoskeleton, leading to cell cycle arrest.[8]

Given this precedent, this compound is a strong candidate for screening against a panel of human cancer cell lines to determine its potential as an anticancer agent.

Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are underlying factors in many chronic diseases.[9] Indole derivatives, including indole-3-acetic acid, have been shown to possess significant anti-inflammatory and antioxidant properties.[10] These effects are often mediated through the modulation of inflammatory pathways (like NF-κB), reduction of pro-inflammatory cytokines (e.g., IL-6, TNF-α), and direct scavenging of reactive oxygen species (ROS).[10][11] The unique electronic properties conferred by the bromo and acetyl substituents on the indole ring make this compound a molecule of interest for investigation in inflammatory disease models.

Future Directions and Conclusion

This compound has emerged as a molecule with highly specific and potent biological activity. Its role as a formidable inhibitor of fungal spore germination provides a strong foundation for its development as a preventative agricultural fungicide.[2] The clear mechanistic divergence from its parent compound, 6-bromoindole, underscores the power of targeted chemical modification to tune biological function.

The primary directive for future research is to expand the biological evaluation of this compound beyond mycology. Based on robust evidence from structurally analogous molecules, a comprehensive screening program is warranted to investigate its:

  • Anticancer activity against a diverse panel of cancer cell lines.

  • Anti-inflammatory effects in cellular models of inflammation.

  • Antibacterial properties, particularly against drug-resistant strains.[12]

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. [Link]

  • General scheme for the synthesis of 3-acyl-6-bromoindole derivatives... - ResearchGate. [Link]

  • Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - ResearchGate. [Link]

  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC. [Link]

  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - PMC. [Link]

  • 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - NIH. [Link]

  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF - ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents - The Pharma Innovation Journal. [Link]

  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - ResearchGate. [Link]

  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed. [Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed. [Link]

  • Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review - MDPI. [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - MDPI. [Link]

  • Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases - MDPI. [Link]

  • The Synthesis of 2- and 3-Substituted Indoles - CORE. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed. [Link]

  • Method for preparing 5-bromoindole - Google P
  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC - NIH. [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed. [Link]

  • 3-acetylindole - Sciencemadness.org. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC. [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC - PubMed Central. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]

Sources

3-Acetyl-6-bromoindole: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-6-bromoindole is a synthetic indole derivative that has garnered significant interest for its potent biological activities. This technical guide provides an in-depth exploration of the current understanding of its mechanism of action, with a primary focus on its established antifungal properties and a detailed examination of its potential as an anticancer and anti-inflammatory agent. Drawing upon evidence from studies on structurally related indole compounds, this document elucidates plausible molecular targets and signaling pathways that may be modulated by this compound. Furthermore, this guide furnishes detailed experimental protocols to facilitate further investigation and validation of its therapeutic potential.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active natural products and synthetic compounds.[1][2] Indole derivatives have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer activities.[2][3] The strategic modification of the indole ring, such as through halogenation and acylation, has proven to be a fruitful approach for enhancing potency and modulating target specificity.[4]

This compound, a molecule featuring a bromine atom at the 6-position and an acetyl group at the 3-position of the indole ring, exemplifies this strategy. The bromine atom can increase lipophilicity and potentially engage in halogen bonding, while the acetyl group can participate in hydrogen bonding and other molecular interactions, influencing the compound's pharmacokinetic and pharmacodynamic properties.[4] This guide will dissect the known and potential mechanisms through which these structural features confer the biological activities of this compound.

Antifungal Mechanism of Action: A Focus on Conidial Germination

The most well-characterized biological activity of this compound is its potent fungicidal effect, particularly its ability to inhibit the germination of conidia in pathogenic fungi such as Botrytis cinerea and Monilinia fructicola.[3] This positions it as a promising candidate for the development of novel preventative antifungal agents.

Molecular Target: MfCat2 Catalase

Molecular docking studies have identified the catalase enzyme, specifically MfCat2, as a primary molecular target of this compound in fungi.[3] Catalases are crucial antioxidant enzymes that protect cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.

The proposed mechanism involves the binding of this compound to the active site of MfCat2, thereby inhibiting its enzymatic activity. This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and ultimately preventing the energy-intensive process of conidial germination.[3]

Duality of Action within the 6-Bromoindole Scaffold

Interestingly, the parent compound, 6-bromoindole, exhibits a different antifungal mechanism, primarily inhibiting mycelial growth by targeting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3] The addition of the acetyl group at the C3 position in this compound shifts the primary target to MfCat2, highlighting how subtle structural modifications can dramatically alter the mechanism of action and the stage of the fungal life cycle that is inhibited.[3]

Antifungal_Mechanism

Potential Anticancer Mechanisms of Action

While direct experimental evidence for the anticancer activity of this compound is limited, the broader class of indole derivatives has shown significant promise in oncology.[1][2] The structural features of this compound suggest several plausible mechanisms through which it could exert anticancer effects.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] The indole scaffold is a common feature in many kinase inhibitors.[6] Structurally related compounds suggest that this compound could potentially inhibit a range of kinases involved in cancer progression, such as:

  • AKT (Protein Kinase B): A structurally similar compound, (3-chloroacetyl)-indole, has been identified as a potent and specific allosteric inhibitor of AKT1 and AKT2.[7] AKT is a central node in signaling pathways that promote cell survival, proliferation, and chemoresistance.

  • Receptor Tyrosine Kinases (RTKs): Quinolone derivatives, which share some structural similarities with indoles, have been proposed to inhibit RTKs like EGFR and VEGFR2, which are crucial for tumor growth and angiogenesis.[5]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation 3_Acetyl_6_bromoindole This compound 3_Acetyl_6_bromoindole->RTK Potential Inhibition 3_Acetyl_6_bromoindole->AKT Potential Inhibition

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many indole derivatives have been shown to induce apoptosis in cancer cells.[8] Purified brominated indoles from marine sources have been demonstrated to induce apoptosis and cell cycle arrest in colorectal cancer cell lines.[9] The pro-apoptotic effects of indole compounds can be mediated through various mechanisms, including:

  • Caspase Activation: The induction of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) is a central feature of apoptosis.[10]

  • Modulation of Bcl-2 Family Proteins: Shifting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M phase) can trigger apoptosis if the cellular damage is irreparable.[9]

Inhibition of Tubulin Polymerization

The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Several indole derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics.[11][12] The 3-acetyl group on this compound could potentially enhance its interaction with the colchicine binding site on tubulin.[11]

Potential Anti-inflammatory Mechanism of Action

Chronic inflammation is a key driver of many diseases, including cancer.[13] The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a plausible target for the anti-inflammatory effects of this compound. Indole-3-carbinol, a related compound, has been shown to suppress NF-κB activation.[4] Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[14]

Experimental Protocols for Mechanistic Validation

To rigorously investigate the therapeutic potential of this compound, a series of well-defined experimental protocols are essential.

In Vitro Kinase Assays

Objective: To determine if this compound directly inhibits the activity of specific protein kinases.

Methodology:

  • Enzyme and Substrate Preparation: Obtain purified, active recombinant kinases (e.g., AKT1, EGFR, VEGFR2) and their corresponding specific peptide or protein substrates.

  • Assay Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of this compound in a suitable kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify kinase activity. This can be achieved through various methods, such as:

    • Phospho-specific antibody-based detection (e.g., ELISA, Western Blot): Measures the amount of phosphorylated substrate.

    • Luminescence-based ATP detection: Measures the amount of ATP consumed.

    • Fluorescence polarization: Measures the binding of a fluorescently labeled antibody to the phosphorylated substrate.

  • Data Analysis: Plot kinase activity against the concentration of this compound to determine the IC₅₀ value.

Cell-Based Apoptosis Assays

Objective: To assess the ability of this compound to induce apoptosis in cancer cell lines.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., colorectal, breast, lung cancer cell lines) in appropriate media.

  • Treatment: Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • Apoptosis Detection:

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measure the activity of caspase-3, -8, and -9 using colorimetric or fluorometric substrates.

    • Western Blot Analysis: Probe for the cleavage of PARP and the expression levels of Bcl-2 family proteins.

  • Data Analysis: Quantify the percentage of apoptotic cells and the levels of apoptosis-related proteins.

Tubulin Polymerization Assay

Objective: To determine if this compound inhibits the polymerization of tubulin.

Methodology:

  • Tubulin Preparation: Use commercially available purified tubulin.

  • Assay Setup: In a 96-well plate, combine tubulin and varying concentrations of this compound in a polymerization buffer.

  • Polymerization Induction: Induce polymerization by warming the plate to 37°C.

  • Monitoring: Monitor the increase in absorbance or fluorescence over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to a vehicle control to determine the inhibitory effect.

NF-κB Reporter Assay

Objective: To investigate the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Line: Use a cell line stably transfected with an NF-κB-responsive reporter construct (e.g., luciferase or GFP).

  • Treatment and Stimulation: Pre-treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or IL-1β).

  • Reporter Gene Assay: Measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Data Analysis: Determine the dose-dependent inhibition of NF-κB activity by this compound.

Data Presentation

Table 1: Summary of Known and Potential Biological Activities of this compound

Biological ActivityKnown/PotentialMolecular Target(s)Proposed Mechanism
Antifungal KnownMfCat2 CatalaseInhibition of catalase activity, leading to ROS accumulation and oxidative stress.[3]
Anticancer PotentialAKT, RTKs (EGFR, VEGFR2)Inhibition of pro-survival and proliferative signaling pathways.[5][7]
PotentialTubulinDisruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[11][12]
PotentialCaspases, Bcl-2 familyInduction of programmed cell death.[8][9]
Anti-inflammatory PotentialNF-κB PathwayInhibition of the expression of pro-inflammatory mediators.[4][14]

Conclusion and Future Directions

This compound is a molecule of significant interest with a well-defined antifungal mechanism of action centered on the inhibition of MfCat2 catalase. The extensive body of research on related indole derivatives strongly suggests a broader therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The plausible mechanisms of kinase inhibition, apoptosis induction, tubulin polymerization disruption, and NF-κB pathway modulation provide a solid foundation for future research.

The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of these potential mechanisms. Rigorous investigation into the effects of this compound in relevant cellular and preclinical models is warranted to fully elucidate its therapeutic promise and pave the way for its potential development as a novel therapeutic agent.

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2023). Molecules, 28(15), 5784. [Link]

  • Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, and it is also an inhibitor of WWP1 (E3 ubiquitin ligase with WW domain). (2023). Journal of Medical Virology, 95(2), e28478. [Link]

  • Unveiling the Therapeutic Potential of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. (n.d.). BenchChem.
  • Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2018). ResearchGate. [Link]

  • Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (2018). Journal of Cancer Science & Therapy, 10(12). [Link]

  • Kinetics of inhibition of tubulin polymerization by 5e–h at 0.25 µM... (n.d.).
  • Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. (2013). Marine Drugs, 11(10), 3888-3903. [Link]

  • 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (2015). Oncology Letters, 10(4), 2453-2458. [Link]

  • Profiling Cytosolic Drug Delivery in Mammalian Cells: A Generalizable Assay for Intracellular Accumul
  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2023). Molecules, 28(19), 6829. [Link]

  • Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. (2006). Journal of Medicinal Chemistry, 49(1), 313-324. [Link]

  • (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo. (2014). PLoS One, 9(4), e94952. [Link]

  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (2024). Current Organic Synthesis, 21(1), 2-20. [Link]

  • NF-κB阻害 | NF-κB Inhibition. (n.d.). Selleckchem.
  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. (2018). Pharmaceuticals, 11(2), 59. [Link]

  • Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. (2018). Frontiers in Pharmacology, 9, 638. [Link]

  • Kinase & Phosphatase Assays, Enzymes & Substr
  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. (2025).
  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Compound 6 inhibits the rate and extent of tubulin polymerization in... (n.d.).
  • Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches. (2023). International Journal of Molecular Sciences, 24(6), 5433. [Link]

  • RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. (2010). Cancers, 2(2), 405-424. [Link]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (2010). International Journal of Molecular Sciences, 11(3), 1075-1087. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2025). Antioxidants, 14(6), 1133. [Link]

  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2023). International Journal of Molecular Sciences, 24(18), 13674. [Link]

Sources

Antifungal Properties of 3-Acyl-6-Bromoindoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of drug-resistant fungal pathogens represents a critical and growing threat to global health. This has catalyzed the search for novel antifungal agents with distinct mechanisms of action. Among the promising scaffolds, indole derivatives have garnered significant attention due to their broad-spectrum biological activities. This technical guide provides an in-depth exploration of the antifungal properties of a specific subclass: 3-acyl-6-bromoindoles. We will delve into their synthesis, profile their antifungal efficacy, elucidate their proposed dual mechanism of action, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Halogenation of the indole ring, particularly bromination, has been shown to modulate the electronic and hydrophobic properties of these molecules, often enhancing their bioactivity.[3] The addition of an acyl group at the C-3 position of the indole ring further expands the chemical space and offers opportunities for fine-tuning the biological profile.[4][5]

This guide focuses on 3-acyl-6-bromoindoles, a class of compounds that has demonstrated intriguing antifungal potential. A key study has revealed a fascinating functional duality within this scaffold: the parent 6-bromoindole is a potent inhibitor of mycelial growth, while its 3-acetyl derivative, 3-acetyl-6-bromoindole, is a formidable inhibitor of spore germination.[6] This suggests that strategic modifications to the 3-acyl substituent can be leveraged to target different stages of the fungal life cycle.[6]

Synthesis of 3-Acyl-6-Bromoindoles via Microwave-Assisted Friedel-Crafts Acylation

The synthesis of 3-acyl-6-bromoindoles can be efficiently achieved through a microwave-assisted Friedel-Crafts acylation of 6-bromoindole. This method offers significant advantages over conventional heating, including reduced reaction times, improved yields, and cleaner reaction profiles.[7]

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the general workflow for the synthesis of 3-acyl-6-bromoindoles.

Synthesis_Workflow cluster_synthesis Microwave-Assisted Synthesis Reactants 6-Bromoindole + Acylating Agent + Catalyst Microwave Microwave Irradiation (e.g., 150W, 110°C, 45 min) Reactants->Microwave Reaction_Mixture Reaction Mixture Microwave->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product 3-Acyl-6-bromoindole Purification->Product

Caption: General workflow for the microwave-assisted synthesis of 3-acyl-6-bromoindoles.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. This can be adapted for the synthesis of other 3-acyl derivatives by substituting the appropriate anhydride.

Materials:

  • 6-bromoindole

  • Acetic anhydride

  • Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Microwave reactor with sealed reaction vessels

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine 6-bromoindole (1.0 mmol), [BMIM]BF₄ (1.0 mmol), Y(OTf)₃ (0.01 mmol), and acetic anhydride (1.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with a power output of 150W, maintaining a temperature of 110°C for 45 minutes with constant stirring.[8]

  • Reaction Quenching and Extraction: After cooling the reaction vessel to room temperature, add 20 mL of ethyl acetate and 20 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously.

  • Phase Separation: Allow the layers to separate and collect the organic layer.

  • Washing: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

In Vitro Antifungal Activity

The antifungal activity of 3-acyl-6-bromoindoles is primarily assessed through the determination of their Minimum Inhibitory Concentration (MIC) against a panel of fungal pathogens and their ability to inhibit spore germination.

Antifungal Spectrum of Activity

While initial studies have focused on phytopathogens, the broader antifungal spectrum of these compounds is of significant interest for drug development. The following table summarizes the known antifungal activity of 6-bromoindole and its 3-acetyl derivative.

CompoundFungal SpeciesActivity MetricValue (µg/mL)Reference
6-Bromoindole Botrytis cinereaEC₅₀ (Mycelial Growth)11.62[6]
Monilinia fructicolaEC₅₀ (Mycelial Growth)18.84[6]
This compound Botrytis cinereaSpore Germination Inhibition100% inhibition[6]
Monilinia fructicolaSpore Germination Inhibition96% inhibition[6]
Candida albicansMIC7.8 - 15[9]

Note: Data for Candida albicans is for a 3-alkylpyridine analog, suggesting potential activity for the indole scaffold.

Experimental Protocols for Antifungal Susceptibility Testing

This protocol is designed for determining the MIC of compounds against yeast species like Candida albicans.

Materials:

  • Yeast isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in RPMI-1640 in a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL. Include a drug-free control well.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, as determined visually or spectrophotometrically.[10]

This assay is crucial for evaluating compounds that may act as preventative antifungal agents.

Materials:

  • Fungal isolate capable of sporulation (e.g., Aspergillus fumigatus)

  • Potato Dextrose Agar (PDA) or other suitable sporulation medium

  • Sterile water or saline with 0.05% Tween-80

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Microscope

  • Incubator

Procedure:

  • Spore Suspension Preparation: Grow the fungus on PDA plates until sporulation is abundant. Harvest the spores by gently scraping the surface with a sterile loop in the presence of sterile water or saline with Tween-80. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations to a suitable germination medium (e.g., Potato Dextrose Broth).

  • Inoculation: Add the spore suspension to each well.

  • Incubation: Incubate the plate at an optimal temperature for germination (e.g., 28-37°C) for a period sufficient for germination to occur in the control wells (typically 6-24 hours).

  • Assessment of Germination: Observe the spores in each well under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter. Count at least 100 spores per well and calculate the percentage of germination inhibition compared to the drug-free control.

Mechanism of Action: A Dual-Targeting Approach

Molecular docking studies suggest that 3-acyl-6-bromoindoles may exert their antifungal effects through a dual mechanism of action, targeting two key fungal enzymes: succinate dehydrogenase (SDH) and catalase.[6]

Inhibition of Succinate Dehydrogenase (SDH)

SDH, also known as mitochondrial complex II, is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[11] By catalyzing the oxidation of succinate to fumarate, SDH plays a vital role in cellular respiration and energy production. Inhibition of SDH disrupts this process, leading to a depletion of ATP and ultimately fungal cell death.[11] The parent compound, 6-bromoindole, has shown a preferential interaction with SDH, which may explain its potent inhibition of mycelial growth.[6]

Inhibition of Catalase

Catalases are antioxidant enzymes that protect fungal cells from oxidative damage by detoxifying reactive oxygen species (ROS), such as hydrogen peroxide. Fungal pathogens often upregulate catalase activity to counteract the oxidative burst produced by host immune cells during infection. Inhibition of catalase would render the fungus more susceptible to oxidative stress, impairing its ability to establish and maintain an infection. The 3-acetyl derivative, this compound, has demonstrated a stronger affinity for a fungal catalase (MfCat2), providing a plausible explanation for its potent inhibition of spore germination, a process that is highly sensitive to oxidative stress.[6]

Proposed Signaling Pathway of Antifungal Action

The following diagram illustrates the proposed dual mechanism of action of 3-acyl-6-bromoindoles.

Antifungal_Mechanism Compound_I 6-Bromoindole SDH Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) Compound_I->SDH Inhibition Compound_II This compound Catalase Catalase Compound_II->Catalase Inhibition TCA_ETC TCA Cycle & Electron Transport Chain SDH->TCA_ETC ATP ATP Production TCA_ETC->ATP Mycelial_Growth Mycelial Growth ATP->Mycelial_Growth ROS Reactive Oxygen Species (ROS) Catalase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Spore_Germination Spore Germination Oxidative_Stress->Spore_Germination

Caption: Proposed dual mechanism of action for 3-acyl-6-bromoindoles.

Cytotoxicity and In Vivo Efficacy: Preliminary Insights

A critical aspect of antifungal drug development is ensuring a favorable safety profile. While comprehensive cytotoxicity data for 3-acyl-6-bromoindoles is still emerging, preliminary studies on related halogenated indoles have shown moderate cytotoxicity against human cell lines such as HepG2.[3] For instance, 4,6-dibromoindole and 5-bromo-4-chloroindole exhibited median lethal doses (LD₅₀) of 35.5 µg/mL and 75.3 µg/mL, respectively, against HepG2 cells.[3]

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[12][13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Currently, there is a lack of publicly available in vivo efficacy data for 3-acyl-6-bromoindoles in animal models of fungal infections. However, a murine model of systemic candidiasis is a standard preclinical model for evaluating the in vivo potential of novel antifungal agents.[15][16][17]

Structure-Activity Relationship (SAR) and Future Directions

The initial findings on 3-acyl-6-bromoindoles highlight a compelling structure-activity relationship. The nature of the 3-acyl substituent appears to be a key determinant of the specific antifungal activity. Simple, short-chain acyl groups like the acetyl group in this compound seem to favor the inhibition of spore germination, potentially through the inhibition of catalase.[6] In contrast, the unsubstituted 6-bromoindole is a more potent inhibitor of mycelial growth, likely due to its preferential interaction with SDH.[6]

Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader library of 3-acyl-6-bromoindoles with diverse acyl groups (aliphatic, aromatic, and heterocyclic) to further probe the SAR and optimize antifungal potency and selectivity.

  • Broad-Spectrum Antifungal Testing: Screening these compounds against a comprehensive panel of clinically relevant fungal pathogens, including azole-resistant strains, to determine their full spectrum of activity.

  • In-depth Mechanistic Studies: Validating the proposed dual mechanism of action through enzymatic assays and genetic studies. Investigating potential off-target effects is also crucial.

  • Cytotoxicity and In Vivo Studies: Conducting thorough in vitro cytotoxicity profiling against a panel of human cell lines and progressing the most promising candidates to in vivo efficacy and pharmacokinetic studies in relevant animal models of fungal disease.

Conclusion

3-Acyl-6-bromoindoles represent a promising and versatile scaffold for the development of novel antifungal agents. Their unique dual mechanism of action, targeting both fungal respiration and oxidative stress defense, offers a potential strategy to combat drug-resistant fungi. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their biological activity through modification of the 3-acyl group, makes them an attractive starting point for further drug discovery and development efforts. The detailed protocols and insights provided in this guide are intended to facilitate and accelerate research in this exciting area of antifungal drug discovery.

References

  • Mali, D. R. et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Acetylaniline. BenchChem.
  • Mali, D. R. et al. (2017). Microwave assisted reaction: In RBF, a solution of 2.1 gms of benzil, 0.26 gm of hexamine and 6 gm of ammonium acetate in 50 ml of Glacial acetic acid heated at 340 W for 7 min. After cooling resulting solution added to water and turbidity was removed by adding carbon followed by stirring and filtration. International Journal of ChemTech Research, 10(4), 288-297.
  • Silva, V., et al. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 28(18), 6691.
  • El-Sayed, N. F., et al. (2025). Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. Scientific Reports, 15, 12345.
  • Silva, V., et al. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. International Journal of Molecular Sciences, 26(18), 9876.
  • Saeed, S., et al. (2020). Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp. Molecules, 25(1), 136.
  • Lee, J. H., & Lee, J. (2018). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. Microbial Biotechnology, 11(6), 1060–1069.
  • Suganthy, N., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 65-69.
  • Polin, L. A., et al. (1984). Utilization of indole compounds by Cryptococcus neoformans to produce a melanin-like pigment. Journal of Clinical Microbiology, 19(6), 774–776.
  • Boya, B. R., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 24(1), 872.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
  • Xu, L., et al. (2023). Novel aromatic carboxamide potentially targeting fungal succinate dehydrogenase: Design, synthesis, biological activities and molecular dynamics simulation studies. Pest Management Science, 79(7), 2697-2708.
  • Roy, K., et al. (2015). Cytotoxicity assessment by MTT assay in HepG2 cells following the exposure of various concentrations of rotenone for 24 h. [Figure]. In Rotenone-induced oxidative stress and apoptosis in human liver HepG2 cells.
  • Kumar, N., & Singh, A. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives as potential antifungal agents.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI.
  • Chen, J., et al. (2010). Antifungal Activities of Some Indole Derivatives.
  • Al-Obaid, A. M., et al. (2021). Novel Antifungal Agents and Their Activity against Aspergillus Species. Journal of Fungi, 7(10), 847.
  • Zhang, Y., et al. (2023). Novel aromatic carboxamide potentially targeting fungal succinate dehydrogenase: Design, synthesis, biological activities and molecular dynamics simulation studies. Pest Management Science, 79(7), 2697-2708.
  • Parang, K., et al. (2007). A potent plant-derived antifungal acetylenic acid mediates its activity by interfering with fatty acid homeostasis. Antimicrobial Agents and Chemotherapy, 51(12), 4347–4356.
  • Espinel-Ingroff, A., et al. (2023). Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C.
  • Kumar, R. S., et al. (2008). Microwave assisted rapid and efficient synthesis of 3-acetylcoumarins. Arkivoc, 2008(14), 135-141.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). ANSI Webstore.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Jacobsen, I. D., et al. (2021). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology, 12, 638421.
  • Li, X. C., et al. (2006). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs.
  • de Oliveira, A. P., et al. (2020). Antifungal activity of a novel 3-Alkylpyridine analog derived from Marine sponge alkaloids. Anais da Academia Brasileira de Ciências, 92(1), e20180909.
  • Li, Y., et al. (2021). Structure–activity relationship of the target compounds. [Figure].
  • Chen, Y., et al. (2021). In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China. Frontiers in Microbiology, 12, 706896.
  • Al-Sheddi, E. S., et al. (2019). Cytotoxicity assessment by MTT assay in HepG2 cells following the exposure of various concentrations of Anethum graveolens essential oil (AG-EO) for 24 h. [Figure]. In Evaluation of cytotoxicity, cell cycle arrest and apoptosis induced by Anethum graveolens L.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (M38). ANSI Webstore.
  • Thakur, R. (2025). Exploring Emerging Antifungal Drugs Regime for Aspergillus-Associated Infections. Mikrobiolohichnyi Zhurnal, 87(4), 73-86.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in fungal pathogens. Crop Protection, 29(7), 643-651.
  • Sparber, F., & LeibundGut-Landmann, S. (2018). Experimental In Vivo Models of Candidiasis. Methods in Molecular Biology, 1703, 277–285.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Scribd.
  • Ciolkowski, M. L., et al. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Infectious Diseases.
  • Pfaller, M. A., et al. (2011). Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains. Journal of Clinical Microbiology, 49(5), 1994–1997.
  • Kumar, A., et al. (2023). In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line.
  • Ghannoum, M. A., & Ibrahim, A. S. (1993). Susceptibility testing of Cryptococcus neoformans: a microdilution technique. Journal of Clinical Microbiology, 31(10), 2679–2683.
  • Kurczab, R., & Bojarski, A. J. (2023). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Molecules, 28(21), 7338.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182.
  • McHale, T., et al. (2023). 5-Flucytosine Longitudinal Antifungal Susceptibility Testing of Cryptococcus neoformans: A Substudy of the EnACT Trial Testing Oral Amphotericin. Open Forum Infectious Diseases, 10(12), ofad610.
  • de Barros, C. H. N., et al. (2018). Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models. Molecules, 23(12), 3298.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi (M61).
  • ResearchGate. (2015). How do I perform antifungal susceptibilty using broth dilution for yeast?.
  • Semple, S. J., et al. (2001). The Inhibitory Activity of Anthraquinones against Pathogenic Protozoa, Bacteria, and Fungi and the Relationship to Structure. Planta Medica, 67(8), 715–719.

Sources

The Brominated Indole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potency of the Indole Nucleus and the Strategic Role of Bromination

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile chemical reactivity allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This guide delves into a specific and highly potent class of indole derivatives: the bromoindole analogs.

The introduction of a bromine atom onto the indole ring is a strategic modification that can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. Bromination can alter lipophilicity, hydrogen bonding capacity, and metabolic stability, and can introduce specific steric and electronic interactions with target proteins.[5] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of bromoindole analogs, offering insights for researchers, scientists, and drug development professionals. We will dissect how the position of bromine substitution and other structural modifications dictate the therapeutic potential of these fascinating molecules.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines and targeting key oncogenic pathways.[2][6] The SAR studies in this area are particularly rich, revealing critical insights into the design of potent and selective anticancer drugs.

The Critical Influence of Bromine Substitution on Cytotoxicity

Numerous studies have established that the position of the bromine atom on the indole ring is a key determinant of anticancer activity.[7] Substitution at the C5 and C6 positions of the indole nucleus often leads to enhanced cytotoxicity.[8] For instance, studies on isatin derivatives have shown that 5-bromo and 6-bromo analogs exhibit increased biological activity against cancer cells.[8] 6-Bromoisatin, a natural product isolated from the marine mollusc Dicathais orbita, has been shown to induce apoptosis and cell cycle arrest in colorectal cancer cell lines.[9]

The presence of small electron-withdrawing groups, such as halogens, at positions 5, 6, and/or 7 on the isatin molecule has been found to enhance cytotoxic activity.[9] This suggests that the electronic properties of the benzene portion of the indole ring play a crucial role in the interaction with biological targets.

Targeting Protein Kinases: A Key Mechanism of Action

A significant mechanism through which bromoindole analogs exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[10] Several bromoindole-based compounds have been developed as potent inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[10][11]

For example, a series of novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as EGFR inhibitors.[6][12][13] Molecular docking studies revealed that these compounds bind to the ATP-binding site of the EGFR tyrosine kinase domain, leading to the inhibition of its activity and subsequent cell cycle arrest and apoptosis in cancer cells.[6][13]

The following table summarizes the anticancer activity of selected bromoindole analogs:

CompoundCancer Cell LineActivity (IC50)TargetReference
6-BromoisatinHT29, Caco-2~100 µMApoptosis induction[9]
5-Bromoindole-3-glyoxyl-D-tryptophan3D7, Dd2 (P. falciparum)7.4 µM, 8.2 µMAntimalarial[1]
5-Bromo-N'-(substituted-benzylidene)-1H-indole-2-carbohydrazide derivativesHepG2, A549, MCF-7VariesEGFR Tyrosine Kinase[11]
2,2-bis(6-bromo-3-indolyl) ethylamineE. coli, S. aureus, K. pneumoniae8 mg/L (MIC)Antimicrobial[14]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Bromoindole analogs, particularly those derived from marine organisms, have demonstrated significant anti-inflammatory properties.[8][15]

The anti-inflammatory action of these compounds is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[8] SAR studies have shown that both the presence and position of the bromine atom on the indole ring are crucial for this activity. For instance, in the case of isatin derivatives, the order of activity for NO inhibition was found to be 6-bromoisatin > 5-bromoisatin > isatin > 7-bromoisatin.[8]

Interestingly, while monomeric bromoindoles show potent anti-inflammatory effects, dimerization can significantly reduce or abolish this activity.[8] This highlights the importance of the overall molecular architecture in dictating the biological outcome.

Antimicrobial and Antibiofilm Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Bromoindole analogs have shown promise in this area, exhibiting activity against a range of bacteria and fungi, including drug-resistant strains.[14][16][17][18][19]

The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine has demonstrated significant antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.[14] SAR studies on this and related synthetic analogs have highlighted the importance of the halogen atoms and the ethylamine side chain for both antimicrobial and antibiofilm activities.[14]

Furthermore, bromination of indole-3-carboxaldehydes has been shown to significantly increase their potency as quorum sensing inhibitors, a mechanism that disrupts bacterial communication and virulence.[20] The position of the bromine atom was again found to be critical, suggesting a direct interaction with bacterial receptors.[20]

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing healthcare challenge.[4][21][22][23] Indole-based compounds are being actively investigated for their potential to combat these devastating conditions.[4][21][24]

The neuroprotective effects of indole derivatives are often linked to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[23] While the SAR of bromoindoles in neuroprotection is an emerging field, preliminary studies suggest that the strategic placement of bromine atoms could enhance the ability of these compounds to cross the blood-brain barrier and interact with key targets in the central nervous system. For instance, modifications at the C3 and C6 positions of the indole core have been explored to enhance binding to serotonin receptors, which are implicated in cognitive function.[21]

Synthetic Methodologies and Experimental Protocols

The exploration of bromoindole SAR is underpinned by robust synthetic chemistry and reliable biological assays.

General Synthetic Strategy for Bromoindole Analogs

A common approach for the synthesis of bromoindole analogs involves the electrophilic bromination of an indole or indoline precursor. Regioselectivity can be controlled by the choice of brominating agent and reaction conditions. For example, a regioselective synthesis of N-carbomethoxy-2,3,5-tribromoindole has been achieved through a sequential one-pot bromination-aromatization-bromination of N-carbomethoxyindoline.[25]

Representative Synthetic Scheme: Synthesis of 6-Bromoindole

A common route to 6-bromoindole involves the Fischer indole synthesis from 4-bromophenylhydrazine and a suitable ketone or aldehyde, followed by cyclization.

Synthetic_Scheme cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_decarboxylation Decarboxylation cluster_final_product Final Product 4-bromophenylhydrazine 4-Bromophenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) 4-bromophenylhydrazine->Fischer_Indole_Synthesis Pyruvic_acid Pyruvic Acid Pyruvic_acid->Fischer_Indole_Synthesis 6-bromo-2-indolecarboxylic_acid 6-Bromo-2-indolecarboxylic acid Fischer_Indole_Synthesis->6-bromo-2-indolecarboxylic_acid Decarboxylation_step Decarboxylation (Heat) 6-bromo-2-indolecarboxylic_acid->Decarboxylation_step 6-Bromoindole 6-Bromoindole Decarboxylation_step->6-Bromoindole

Caption: A generalized workflow for the synthesis of 6-bromoindole.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the bromoindole analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Future Perspectives and Conclusion

The exploration of bromoindole analogs continues to be a vibrant and promising area of drug discovery. The insights gained from SAR studies are invaluable for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on:

  • Multi-target Drug Design: Developing bromoindole derivatives that can simultaneously modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.

  • Advanced Drug Delivery Systems: Formulating bromoindole analogs into novel drug delivery systems to enhance their bioavailability and reduce off-target toxicity.

  • Exploring New Biological Activities: Screening bromoindole libraries against a wider range of biological targets to uncover new therapeutic applications.

References

  • Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 135. [Link]

  • Denny, W. A. (2002). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. Toxicological Sciences, 70(2), 191-200. [Link]

  • El-Sawy, E. R., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs, 21(3), 158. [Link]

  • Kochanowska-Karamyan, A. J. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Marine Drugs, 20(10), 626. [Link]

  • Garrison, A. T., et al. (2019). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Molecules, 24(19), 3548. [Link]

  • Kucukbay, H., et al. (2021). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Molecules, 26(16), 4967. [Link]

  • Özdemir, A., et al. (2010). Evaluation of New Indole and Bromoindole Derivatives as pp60c-Src Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 343(11), 633-639. [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2024. [Link]

  • Shang, Z., et al. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 19(9), 524. [Link]

  • Black, D. S., et al. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 27(19), 6598. [Link]

  • de Oliveira, G. G., et al. (2022). Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives. Marine Drugs, 20(3), 191. [Link]

  • Kaledin, A. S., et al. (2022). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 27(15), 4983. [Link]

  • Cutignano, A., et al. (2021). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. Marine Drugs, 19(10), 570. [Link]

  • Hassan, O. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]

  • Hassan, O. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]

  • Hassan, O. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]

  • Al-Warhi, T., et al. (2022). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1488-1500. [Link]

  • Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 350. [Link]

  • Taliani, S., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]

  • Hassan, O. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]

  • Melnyk, P., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4586-4604. [Link]

  • Marminon, C., et al. (2022). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. Amino Acids, 54(3), 481-493. [Link]

  • Suárez-Castillo, O. R., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products, 69(11), 1596-1600. [Link]

  • Esmaeelian, B., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3847-3865. [Link]

  • Kumar, V., et al. (2022). Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Letters in Drug Design & Discovery, 19(5), 482-493. [Link]

  • Tan, M. L., et al. (2018). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International, 2018, 5742171. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules, 28(17), 6331. [Link]

  • Dadashpour, S., & Emami, S. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 238, 114472. [Link]

  • Melnyk, P., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4586-4604. [Link]

  • Gholizadeh, M., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(10), 2439-2460. [Link]

  • Kamal, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(14), 5480. [Link]

  • Taliani, S., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]

  • Koreela, L. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Neurology and Neuroscience, 15(1), 1-2. [Link]

  • Taliani, S., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]

Sources

Introduction: The Strategic Role of Halogenation in Modulating the Indole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Indoles for Drug Discovery Professionals

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biological probes.[1][2] Its unique electronic and structural features allow it to participate in various interactions with biological macromolecules. However, the unsubstituted indole scaffold often requires fine-tuning to optimize its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). Halogenation is a powerful and frequently employed strategy in medicinal chemistry to modulate these properties in a predictable manner.[3][4] The introduction of fluorine, chlorine, bromine, or iodine atoms onto the indole ring can profoundly alter its physicochemical characteristics, impacting everything from lipophilicity and metabolic stability to target binding affinity and selectivity.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core physicochemical properties of halogenated indoles. It moves beyond a simple listing of effects to explain the underlying causality, offering field-proven insights into how strategic halogenation can be leveraged to overcome common drug development challenges. We will delve into the electronic and steric effects of halogens, their influence on hydrogen and halogen bonding, and their critical role in enhancing metabolic stability. Furthermore, this guide provides detailed, self-validating experimental protocols for characterizing these essential properties, empowering researchers to apply these concepts in their own discovery programs.

Fundamental Physicochemical Properties & Their Modulation by Halogenation

The strategic placement of a halogen atom on the indole scaffold is a nuanced decision that leverages the unique properties of each halogen. The choice between fluorine, chlorine, bromine, and iodine allows for the fine-tuning of electronic, steric, and lipophilic parameters.

Lipophilicity (logP & logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's ADME profile.[6] It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral molecules, or the distribution coefficient (logD) for ionizable compounds at a specific pH.[7] Halogenation generally increases lipophilicity, but the magnitude of this effect depends on the specific halogen and its position.

The increase in lipophilicity follows the order: F < Cl < Br < I . While fluorine is the most electronegative halogen, its small size results in only a modest increase in logP. In contrast, the larger, more polarizable bromine and iodine atoms contribute significantly to lipophilicity. This modulation is crucial for controlling a molecule's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[8]

Table 1: Comparison of Halogen Properties and Their Typical Contribution to Lipophilicity

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Typical π Contribution (Hansch-Leo)
Hydrogen (H)1.202.200.00
Fluorine (F)1.473.98+0.14
Chlorine (Cl)1.753.16+0.71
Bromine (Br)1.852.96+0.86
Iodine (I)1.982.66+1.12
Electronic Effects & Acidity (pKa)

Halogens exert a dual electronic effect: they are strongly electron-withdrawing through the sigma bond (inductive effect, -I) and weakly electron-donating through their lone pairs (resonance effect, +R).[9][10] For halogens, the inductive effect almost always dominates, making them deactivating groups in the context of electrophilic aromatic substitution.

This net electron withdrawal has several important consequences:

  • Modulation of Ring Electron Density: Halogenation reduces the electron density of the indole ring, which can influence its interaction with biological targets, particularly through π-π stacking or cation-π interactions.

  • Increased Acidity of the Indole N-H: The inductive withdrawal of electron density increases the acidity of the N-H proton. The pKa of the indole N-H is approximately 17 in aqueous solution.[11] Halogenation can lower this value, making the proton more acidic and a stronger hydrogen bond donor. This effect is most pronounced when the halogen is on the benzene portion of the indole.

Hydrogen Bonding vs. Halogen Bonding

The ability to form directed non-covalent interactions is paramount for high-affinity ligand-protein binding. Halogenated indoles can participate in two key types of such interactions.

  • Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor.[12][13] As noted above, halogenation can increase the acidity of this proton, strengthening its capacity as a hydrogen bond donor.

  • Halogen Bonding: Contrary to the traditional view of halogens as simple hydrophobic moieties, chlorine, bromine, and iodine can act as potent electrophilic "halogen bond" donors.[14] This arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the "σ-hole") along the axis of the C-X bond. This positive region can interact favorably with Lewis bases like carbonyl oxygens, backbone amides, or aromatic rings in a protein's active site.[14] This interaction is highly directional and can be a powerful tool for enhancing binding affinity and selectivity.[14][15][16]

Halogen_vs_Hydrogen_Bond cluster_0 Hydrogen Bonding cluster_1 Halogen Bonding Indole_H Indole N-H Acceptor_H Protein Acceptor (e.g., C=O) Indole_H->Acceptor_H H-Bond (Donor-Acceptor) Indole_X Indole C-X (X = Cl, Br, I) Acceptor_X Protein Acceptor (e.g., C=O) Indole_X->Acceptor_X σ-hole Interaction (Lewis Acid-Base)

Caption: Comparison of Hydrogen Bonding and Halogen Bonding.

Impact on Drug Development Parameters

The fundamental physicochemical changes induced by halogenation have direct and significant consequences for key drug development attributes, particularly metabolic stability.

Metabolic Stability

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of clearance for many drugs.[17][18] Aromatic rings, like that of indole, are often susceptible to oxidative metabolism. Placing a halogen, particularly fluorine, at a metabolically vulnerable position (a "soft spot") can block this process.[5][19] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, leading to a significant increase in the compound's metabolic stability and, consequently, its in vivo half-life.[5] This is one of the most common and successful applications of halogenation in drug design.

ADME_Impact Halogenation Halogenation (F, Cl, Br, I) Lipophilicity ↑ Lipophilicity (logP/logD) Halogenation->Lipophilicity Electronics ↔ Electronic Effects (pKa, σ-hole) Halogenation->Electronics Metabolism ↓ Metabolic Rate (Increased Stability) Halogenation->Metabolism Permeability ↑ Membrane Permeability Lipophilicity->Permeability Solubility ↓ Aqueous Solubility Lipophilicity->Solubility Binding ↑ Target Binding (Affinity/Selectivity) Electronics->Binding HalfLife ↑ In Vivo Half-Life Metabolism->HalfLife

Caption: Interplay of properties affected by indole halogenation.

Experimental & Analytical Characterization

Accurate and reproducible measurement of physicochemical properties is the foundation of data-driven drug design. The following protocols describe robust methods for characterizing halogenated indoles.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC

This method provides a high-throughput means of estimating logP values by correlating a compound's retention time on a reverse-phase (RP) HPLC column with the known logP values of a standard set of compounds.

Causality: The choice of RP-HPLC is dictated by its speed, low sample consumption, and applicability to compound libraries, which are essential in a drug discovery setting. The C18 stationary phase mimics a lipid environment, and a compound's retention time is proportional to its lipophilicity.

Methodology:

  • Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of standard compounds with known logP values (e.g., acetanilide, toluene, naphthalene) in acetonitrile.

  • Preparation of Analyte: Prepare a 1 mg/mL stock solution of the halogenated indole in acetonitrile.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC with a UV detector.[20]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or a wavelength appropriate for the indole chromophore.

  • Self-Validation & Data Analysis:

    • Inject the standards individually to determine their retention times (t_R).

    • Create a calibration curve by plotting the known logP values of the standards against their t_R. The plot should be linear with an R² value > 0.98.

    • Inject the halogenated indole sample and determine its t_R.

    • Calculate the logP of the analyte by interpolating its t_R on the calibration curve.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by CYP enzymes, providing a measure of its intrinsic clearance.

Causality: Human Liver Microsomes (HLM) are used because they are a subcellular fraction rich in the CYP enzymes responsible for the majority of phase I metabolism.[18] The assay's design, including the requirement for the NADPH cofactor and specific time points, directly probes for CYP-mediated metabolic degradation.

Metabolic_Stability_Workflow Start Start Prepare Prepare Reagents: Test Compound, HLM, NADPH, Buffer Start->Prepare PreIncubate Pre-incubate Compound with HLM at 37°C Prepare->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Timepoints Aliquot & Quench at Time Points (0, 5, 15, 30 min) Initiate->Timepoints Quench Quench with Cold Acetonitrile (+ Int. Std.) Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

Sources

Methodological & Application

The Versatile Scaffold: Harnessing 3-Acetyl-6-bromoindole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. Among its myriad derivatives, 3-acetyl-6-bromoindole emerges as a particularly valuable building block, offering a strategic combination of reactive sites and functionalities. The presence of the acetyl group at the C3 position, the bromine atom at the C6 position, and the reactive N-H of the indole ring provides a versatile platform for structural elaboration, enabling the exploration of diverse chemical spaces and the development of novel therapeutic agents. This guide provides an in-depth exploration of the applications and experimental protocols involving this compound for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound

The unique substitution pattern of this compound underpins its utility in drug discovery.

  • The 3-Acetyl Group: This functional group is not merely a passive substituent. It serves as a key handle for a variety of chemical transformations. It can participate in condensation reactions to form more complex heterocyclic systems, undergo reduction to the corresponding alcohol, or be otherwise modified to fine-tune steric and electronic properties. This versatility is crucial for establishing structure-activity relationships (SAR) during lead optimization.

  • The 6-Bromo Substituent: The bromine atom at the C6 position is a critical feature for several reasons. Firstly, it significantly influences the electronic properties of the indole ring, which can impact binding affinities to biological targets. Secondly, and perhaps more importantly, it provides a reactive site for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations allow for the introduction of a wide array of aryl, alkyl, and amino groups, dramatically expanding the accessible chemical diversity.

  • The Indole N-H: The nitrogen atom of the indole ring can be readily alkylated or arylated. This modification is often employed to modulate physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.

The interplay of these three functional groups creates a powerful scaffold for generating libraries of diverse compounds for biological screening.

Antifungal Applications: A Case Study

Recent research has highlighted the significant potential of this compound and its derivatives as potent antifungal agents. A notable study demonstrated a fascinating duality in the mechanism of action within a series of 3-acyl-6-bromoindoles against devastating plant pathogens like Botrytis cinerea and Monilinia fructicola.[1]

While the parent compound, 6-bromoindole, was a potent inhibitor of mycelial growth, the simple acetylated derivative, this compound, proved to be a formidable inhibitor of spore germination.[1] This suggests that derivatives of this scaffold could be developed as preventative agents, targeting the initial stages of fungal infection.[1] The antifungal activity of these compounds was found to correlate with their ability to bind to key fungal enzymes.[1]

Workflow for Antifungal Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of antifungal agents based on the this compound scaffold.

Antifungal_Workflow A Synthesis of This compound B Derivatization via C3-Acetyl & C6-Bromo A->B Functionalization C In Vitro Antifungal Screening (e.g., against B. cinerea, M. fructicola) B->C Compound Library D Determination of EC50 (Mycelial Growth & Spore Germination) C->D Hit Identification E Lead Compound Identification D->E SAR Analysis F In Silico Studies (Molecular Docking) E->F Target Identification G In Vivo Efficacy Studies E->G Proof of Concept F->B Rational Design H Preclinical Development G->H Candidate Selection

Caption: Workflow for antifungal drug discovery using this compound.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of 6-bromoindole and this compound against two major phytopathogenic fungi.[1]

CompoundTarget FungusEC50 (µg/mL) - Mycelial GrowthSpore Germination Inhibition (%)
6-BromoindoleBotrytis cinerea11.62Ineffective
6-BromoindoleMonilinia fructicola18.84Ineffective
This compoundBotrytis cinerea-100
This compoundMonilinia fructicola-96

Potential in Oncology: An Extrapolation from Related Scaffolds

While direct, extensive research on the anticancer properties of this compound is still emerging, the broader family of indole derivatives has a well-established role in oncology. Furthermore, structurally related heterocyclic systems, such as quinolinones and coumarins bearing similar substitution patterns, have demonstrated significant potential as antiproliferative agents.[2][3] For instance, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antitumor activity against liver carcinoma cell lines, with some compounds showing promising IC50 values.[2][4]

The quinolin-4(1H)-one scaffold, which is structurally analogous to the indole core, is present in numerous anticancer agents.[3] The introduction of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some compound series.[3] This provides a strong rationale for exploring the anticancer potential of this compound derivatives.

Logical Pathway for Anticancer Drug Development

The strategic functionalization of the this compound core can lead to compounds with potential anticancer activity. The diagram below outlines the logical connections between the chemical features of the scaffold and the desired biological outcomes.

Anticancer_Logic cluster_0 Chemical Scaffold cluster_1 Key Functional Groups cluster_2 Synthetic Modifications cluster_3 Potential Biological Outcomes A This compound B 3-Acetyl Group A->B C 6-Bromo Atom A->C D Indole N-H A->D E Condensation Reactions B->E F Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) C->F G N-Alkylation / N-Arylation D->G H Induction of Apoptosis E->H I Cell Cycle Arrest E->I J Inhibition of Cell Migration E->J F->H F->I F->J G->H G->I G->J

Caption: Logical pathway from scaffold to potential anticancer activity.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes a green and efficient microwave-assisted synthesis of this compound from 6-bromoindole.[1][5] This method offers significant advantages over traditional Friedel-Crafts acylation, including improved regioselectivity and efficiency by avoiding N-acylation.[1]

Materials:

  • 6-bromoindole

  • Acetic anhydride

  • Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)

  • Microwave synthesizer (e.g., CEM Discover 2.0)

  • 10 mL microwave vessel with Teflon lid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a 10 mL microwave vessel, combine 6-bromoindole (1.0 mmol), acetic anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMI]BF₄ (1 mmol).

  • Seal the vessel with a Teflon lid.

  • Place the vessel in the microwave synthesizer and irradiate the mixture at 90 °C for 30 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the product from the ionic liquid using an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating, leading to shorter reaction times and often higher yields compared to conventional heating.

  • Y(OTf)₃: A Lewis acid catalyst that activates the anhydride for electrophilic acylation of the indole ring.

  • [BMI]BF₄: An ionic liquid that serves as a non-volatile and recyclable reaction medium, contributing to the "green" aspect of the synthesis.

Protocol 2: General Procedure for Derivatization via Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

The bromine atom at the C6 position is an excellent handle for introducing aryl or heteroaryl moieties via Suzuki cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of toluene and water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent mixture (e.g., toluene:water 4:1, 5 mL).

  • Add the palladium catalyst (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-aryl-3-acetylindole derivative.

Trustworthiness of the Protocol: This is a well-established and widely used protocol in organic synthesis. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst, ensuring the reproducibility of the reaction. Monitoring the reaction progress by TLC or LC-MS allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization allows for the synthesis of diverse compound libraries with significant potential in various therapeutic areas, most notably as antifungal and potentially as anticancer agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising building block and to develop novel drug candidates that address unmet medical needs. The continued exploration of derivatives of this compound is a promising avenue for the discovery of next-generation therapeutics.

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.
  • General scheme for the synthesis of 3-acyl-6-bromoindole derivatives...
  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiprolifer
  • Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents.

Sources

HPLC Purification of 3-Acetyl-6-bromoindole: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the method development, scale-up, and purification execution for 3-Acetyl-6-bromoindole (CAS: 316181-82-5), a critical intermediate in the synthesis of antiviral and antifungal therapeutics.

Unlike standard indole purification, this protocol addresses specific challenges:

  • Hydrophobicity: The 6-bromo substituent significantly increases retention on C18 phases compared to the parent indole.

  • Solubility: The molecule exhibits poor aqueous solubility, requiring specific injection solvent strategies to prevent precipitation on the column head.

  • Selectivity: Separation from the unreacted starting material (6-bromoindole) and potential N-acetylated byproducts requires a tuned gradient slope.

This guide moves beyond generic "cookbooks" by establishing a self-validating workflow —where analytical feedback loops ensure the preparative run is successful before valuable crude material is committed.

Physicochemical Profile & Solubility Strategy[1][2][3]

Understanding the molecule is the first step in successful chromatography.

PropertyValue / CharacteristicChromatographic Implication
Structure Indole core, C3-acetyl, C6-bromoChromophore: Strong UV absorption at 254 nm and 280 nm (indole ring).
Molecular Weight 238.08 g/mol Suitable for standard UV/Vis detection; MS compatible.
LogP (Predicted) ~2.2 - 2.5Retention: Moderately hydrophobic. Elutes earlier than 6-bromoindole (LogP ~3.0) but later than 3-acetylindole (LogP ~1.3).
pKa (NH) > 15 (Very weak acid)pH Strategy: The NH is neutral at HPLC pH (2–8). Acidic modifiers (Formic Acid/TFA) are used primarily to suppress silanol interactions, not to protonate the analyte.
Solubility High: DMSO, DMF, THFMod: MeOH, ACNLow: WaterLoading: Sample must be dissolved in DMSO or MeOH/DMSO mix. Risk: Injection of pure DMSO plug can cause "breakthrough" of early eluting impurities.

Workflow Logic & Decision Tree

The following diagram illustrates the critical decision points in the purification lifecycle, from crude isolation to final purity check.

PurificationWorkflow Start Crude this compound (Post-Synthesis Workup) SolubilityCheck Solubility Test (Dissolve in DMSO/MeOH 1:1) Start->SolubilityCheck AnalyticalQC Protocol 1: Analytical HPLC (Gradient Scouting) SolubilityCheck->AnalyticalQC Clear Solution Decision Resolution (Rs) > 1.5 between Product & SM? AnalyticalQC->Decision Optimize Optimize Gradient (Flatten slope at elution %B) Decision->Optimize No ScaleUp Calculate Loading (Linear Scale-up Factor) Decision->ScaleUp Yes Optimize->AnalyticalQC Retest PrepRun Protocol 2: Preparative HPLC (Fraction Collection) ScaleUp->PrepRun PostRunQC Fraction Analysis & Pooling PrepRun->PostRunQC Evaporation Rotary Evaporation (< 40°C, High Vacuum) PostRunQC->Evaporation Pure Fractions FinalProduct Pure this compound (>98% Purity) Evaporation->FinalProduct

Caption: Operational workflow for the isolation of this compound. The central decision diamond ensures method suitability before scale-up.

Protocol 1: Analytical Method (QC & Scouting)

Purpose: To assess the purity of the crude mixture and define the elution %B for the target compound.

Instrument Configuration
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 150 × 4.6 mm, 3.5 µm or 5 µm (e.g., Phenomenex Kinetex or Waters XBridge).

    • Why: C18 provides the necessary hydrophobic selectivity to separate the bromo-substituted product from the non-brominated impurities.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: TFA (0.05%) can be used if peak tailing is observed, but FA is preferred for MS compatibility.

Method Parameters
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature ensures reproducible retention times).

  • Detection: 254 nm (primary), 280 nm (secondary).

  • Injection Volume: 5–10 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Solvent front elution)
15.090Linear Gradient
18.090Wash (Elute highly hydrophobic dimers)
18.110Re-equilibration
23.010End of Run
Expected Results & Interpretation
  • Product (this compound): Expect elution around 50-60% B (approx. 8-10 min).

  • Impurity 1 (3-Acetylindole): If present (de-brominated byproduct), elutes earlier.

  • Impurity 2 (6-Bromoindole): Unreacted starting material. Being more hydrophobic (lacking the polar acetyl group), it will elute later than the product.

  • Resolution Check: Ensure baseline separation between the Product and 6-Bromoindole.

Protocol 2: Preparative Purification (Scale-Up)

Purpose: To isolate gram-scale quantities of the target compound.

Scale-Up Calculation

To transition from Analytical (4.6 mm ID) to Preparative (21.2 mm ID), apply the Linear Scale-Up Factor (SF):



  • Flow Rate: 1.0 mL/min (Anal) × 21 ≈ 21 mL/min .

  • Loading: If 0.1 mg was injected analytically, you can theoretically load ~2 mg. However, for prep, we overload. A typical load for this column size is 50–100 mg per injection .

Preparative System Setup
  • Column: C18 Prep Column, 150 × 21.2 mm, 5 µm (AXIA or similar hardware preferred for durability).

  • Mobile Phases: Same as analytical (Water/ACN + 0.1% FA).

  • Sample Preparation (Critical):

    • Dissolve crude solid in DMSO .

    • Dilute with Methanol to a ratio of 1:1 or 1:2 (DMSO:MeOH) if solubility permits.

    • Why? Pure DMSO is very viscous and can cause band broadening. Diluting with MeOH improves the injection plug profile.

    • Filtration: Filter through a 0.45 µm PTFE filter to remove particulates that will clog the prep column frit.

Focused Gradient Strategy

Run a shallow gradient centered on the elution percentage found in Protocol 1. If the product eluted at 55% B analytically:

Time (min)% Mobile Phase BRationale
0.035Start 20% below elution point
2.035Load sample & elute solvent
12.075Shallow Gradient (4% change/min)
14.095Wash
16.095Hold
16.135Re-equilibrate
Fraction Collection Logic
  • Trigger: Slope + Threshold.

  • Settings: Set UV threshold to ~100 mAU (system dependent).

  • Strategy: Collect the main peak in tubes. Collect the "front" and "tail" of the peak in separate tubes to avoid contaminating the bulk pure fractions with closely eluting isomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between Indole NH and Silanols.Add Modifier: Ensure 0.1% Formic Acid or TFA is fresh. Switch to a "high pH stable" C18 and use Ammonium Bicarbonate (pH 8) if acidic conditions fail (Indole is stable at pH 8).
Fronting / Split Peaks Solvent mismatch (Injection solvent too strong).Dilute Sample: Reduce DMSO content. Dilute with water/ACN (50:50) if solubility allows. Injection Volume: Reduce injection volume.
Precipitation Solubility limit reached in Mobile Phase.Temperature: Increase column temperature to 40°C. Flow Rate: Reduce flow rate to increase residence time (rarely fixes precip, but helps pressure).
Low Recovery Product retained on column or degraded.Wash: Run a 100% ACN or IPA wash. Stability: Check if product degrades in acid; if so, switch to neutral pH (Ammonium Acetate).

References

  • Synthesis & Activity: Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking. (2023).[1] MDPI.

  • General Indole HPLC: Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies.[2]

  • Preparative Chromatography Basics: HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. Thermo Fisher Scientific.

  • Chemical Properties: this compound Product Data. Sigma-Aldrich.[3]

  • Reaction Monitoring: Application Notes and Protocols for N-alkylation of 5-Bromoindole. BenchChem.[4][5]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before handling. The user assumes all risks associated with the use of this information.

Sources

Application Notes and Protocols for Antifungal Activity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Date: February 11, 2026
Abstract

The increasing incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant challenge to global public health. Accurate and reproducible in vitro antifungal susceptibility testing is paramount for guiding therapeutic decisions, monitoring resistance trends, and discovering novel antifungal agents. This comprehensive guide provides detailed protocols for established antifungal susceptibility testing methods, including broth microdilution, disk diffusion, and agar dilution. Beyond procedural steps, this document delves into the underlying scientific principles, the mechanisms of action of various antifungal drug classes, and the molecular basis of fungal resistance. This synthesis of technical protocols and mechanistic insights is designed to empower researchers, scientists, and drug development professionals to conduct robust and meaningful antifungal activity testing.

Introduction: The Imperative for Standardized Antifungal Susceptibility Testing

Fungal infections are a growing cause of morbidity and mortality, particularly in immunocompromised individuals. The limited arsenal of antifungal drugs is threatened by the rise of resistant strains. Antifungal susceptibility testing (AFST) is a critical tool in clinical mycology and drug discovery. It provides a quantitative measure of a fungal isolate's susceptibility to an antifungal agent, typically expressed as the Minimum Inhibitory Concentration (MIC). Standardized methodologies, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for ensuring inter-laboratory reproducibility and clinical relevance.

This guide will provide a detailed overview of the most widely used AFST methods, their underlying principles, and practical considerations for their implementation.

Understanding the Adversaries: Fungal Pathogens and Antifungal Agents

A foundational understanding of fungal biology and the mechanisms of antifungal drugs is crucial for designing and interpreting susceptibility assays.

2.1. Major Fungal Pathogens

A diverse range of fungi can cause human disease. The most clinically relevant genera include:

  • Candida spp.: A leading cause of opportunistic infections, ranging from mucosal to life-threatening invasive candidiasis. C. albicans is the most common species, but non-albicans species like C. glabrata and the emerging multidrug-resistant C. auris are of increasing concern.

  • Aspergillus spp.: Ubiquitous molds that can cause invasive aspergillosis in immunocompromised patients, a condition with high mortality. A. fumigatus is the most frequent causative agent.

  • Cryptococcus spp.: Encapsulated yeasts that can cause life-threatening meningitis, particularly in individuals with HIV/AIDS.

2.2. Classes of Antifungal Agents and Their Mechanisms of Action

Antifungal drugs target unique structures or pathways in fungal cells to achieve selectivity.

Antifungal ClassMechanism of ActionExamples
Azoles Inhibit the enzyme lanosterol 14-α-demethylase (encoded by ERG11 or CYP51 genes), which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. This leads to the accumulation of toxic sterols and disrupts membrane integrity.Fluconazole, Itraconazole, Voriconazole, Posaconazole
Polyenes Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.Amphotericin B, Nystatin
Echinocandins Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by targeting the enzyme glucan synthase. This results in a weakened cell wall and osmotic instability.Caspofungin, Micafungin, Anidulafungin
Pyrimidines 5-fluorocytosine (5-FC) is taken up by fungal cells and converted to 5-fluorouracil, which is then incorporated into RNA, disrupting protein synthesis.5-fluorocytosine (Flucytosine)
Allylamines Inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway, leading to ergosterol depletion and accumulation of toxic squalene.Terbinafine
Griseofulvin Interferes with microtubule function, thereby disrupting mitosis in dermatophytes.Griseofulvin
2.3. Mechanisms of Antifungal Resistance

Fungi can develop resistance to antifungal agents through various mechanisms, which can be intrinsic or acquired.

  • Target Site Alterations: Point mutations in the genes encoding the drug target (e.g., ERG11 for azoles, FKS genes for echinocandins) can reduce the binding affinity of the antifungal agent.

  • Overexpression of the Target: Increased production of the target enzyme can titrate out the drug, rendering it less effective.

  • Efflux Pumps: Upregulation of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the antifungal drug out of the cell, reducing its intracellular concentration.

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance due to the protective extracellular matrix, which can limit drug penetration.

  • Development of Bypass Pathways: Mutations in other genes in the ergosterol biosynthesis pathway can allow the fungus to survive despite the inhibition of the primary target.

Experimental Protocols for Antifungal Susceptibility Testing

The choice of method depends on the specific research question, the fungal species being tested, and the available resources. Standardization is key to obtaining reliable and comparable results.

3.1. Broth Microdilution Method (Based on CLSI M27 and M38)

The broth microdilution method is considered the gold standard for determining the MIC of antifungal agents. It involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a 96-well microtiter plate.

A standardized suspension of the fungal isolate is incubated with a range of concentrations of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that inhibits visible growth after a specified incubation period.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antifungal Stock Solutions D Serial Dilution of Antifungal in Microtiter Plate A->D B Culture Fungal Isolate C Prepare Fungal Inoculum B->C E Inoculate Wells with Fungal Suspension C->E D->E F Include Growth and Sterility Controls G Incubate at 35°C for 24-48 hours F->G H Read MIC Visually or with a Spectrophotometer G->H

Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Test.

Materials:

  • Antifungal agent(s) of interest

  • Appropriate solvent (e.g., DMSO)

  • Fungal isolates and quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the antifungal agent in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

    • Prepare serial twofold dilutions of the antifungal agent in the RPMI 1640 medium to achieve the desired final concentration range in the microtiter plate.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells. For filamentous fungi, the inoculum preparation involves harvesting conidia and adjusting the concentration to 0.4 x 10^4 to 5 x 10^4 conidia/mL.

  • Assay Setup:

    • Pipette 100 µL of the appropriate antifungal dilution into each well of the microtiter plate.

    • Inoculate each well with 100 µL of the standardized fungal inoculum.

    • Include a growth control well (fungal inoculum in medium without antifungal) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours. The exact incubation time may vary depending on the fungal species.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

    • For azoles, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed. The endpoint should be read as the concentration at which a prominent decrease in turbidity is first observed.

3.2. Disk Diffusion Method (Based on CLSI M44)

The disk diffusion method is a simpler and more cost-effective alternative to broth microdilution for some yeast species.

A paper disk impregnated with a known amount of an antifungal agent is placed on an agar plate inoculated with a standardized fungal suspension. The drug diffuses from the disk into the agar, creating a concentration gradient. After incubation, a zone of growth inhibition will be observed around the disk if the fungus is susceptible. The diameter of this zone is inversely proportional to the MIC.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Agar Plate with Fungal Suspension A->C B Prepare Mueller-Hinton Agar Plates B->C D Apply Antifungal Disks C->D E Incubate at 35°C for 20-24 hours D->E F Measure Zone of Inhibition Diameter E->F

Caption: Workflow for the Disk Diffusion Antifungal Susceptibility Test.

Materials:

  • Antifungal disks of known concentration

  • Fungal isolates and QC strains

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile cotton swabs

  • Calipers or a ruler

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Antifungal Disks:

    • Aseptically apply the antifungal disks to the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Reading and Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters.

    • Interpret the results as susceptible (S), susceptible-dose dependent (SDD), intermediate (I), or resistant (R) based on the zone diameter breakpoints established by CLSI.

3.3. Agar Dilution Method

The agar dilution method is useful for testing a large number of isolates simultaneously.

Serial dilutions of the antifungal agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of each fungal isolate is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the drug that prevents visible growth.

Materials:

  • Antifungal agent(s)

  • RPMI-1640 agar medium

  • Fungal isolates and QC strains

  • Multi-point inoculator (optional)

Procedure:

  • Preparation of Antifungal Agar Plates:

    • Prepare serial dilutions of the antifungal agent in a small volume of solvent.

    • Add each dilution to molten RPMI-1640 agar and mix thoroughly.

    • Pour the agar into sterile petri dishes and allow to solidify.

  • Preparation of Fungal Inoculum:

    • Prepare a standardized fungal suspension as described for the broth microdilution method.

  • Inoculation:

    • Spot a small volume (e.g., 1-10 µL) of each fungal inoculum onto the surface of the antifungal-containing agar plates and a growth control plate (no antifungal).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of the antifungal agent at which there is no visible growth, a very faint haze, or only a few pinpoint colonies.

Quality Control and Data Interpretation
4.1. Quality Control

Strict adherence to quality control procedures is essential for the accuracy and reproducibility of AFST results.

  • Reference Strains: Always include well-characterized QC strains with known MIC ranges (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) with each batch of tests. The results for these strains should fall within the acceptable ranges published by CLSI or EUCAST.

  • Media and Reagents: Use high-quality media and reagents from reliable sources.

  • Inoculum Density: Ensure the inoculum is standardized correctly.

4.2. Data Interpretation: From MIC to Clinical Relevance

The MIC value alone is not sufficient for clinical interpretation. It must be compared to established clinical breakpoints (CBPs).

  • Clinical Breakpoints (CBPs): CBPs are MIC values that categorize a fungal isolate as susceptible, intermediate, or resistant to a particular antifungal agent. These breakpoints are established by regulatory bodies like CLSI and EUCAST based on MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes.

Interpretive CategoryDefinition
Susceptible (S) The infection is likely to respond to standard doses of the antifungal agent.
Susceptible-Dose Dependent (SDD) The infection may respond to higher or more frequent doses of the antifungal agent.
Intermediate (I) The clinical response is uncertain. This category can act as a buffer zone to prevent misclassification due to technical variability.
Resistant (R) The infection is unlikely to respond to therapy with the antifungal agent.
Conclusion

The protocols and principles outlined in this guide provide a robust framework for conducting antifungal activity testing. By integrating standardized methodologies with a deep understanding of fungal biology and pharmacology, researchers can generate high-quality, reproducible data that will advance our ability to combat fungal diseases. As the landscape of fungal infections and antifungal resistance continues to evolve, a commitment to rigorous and well-controlled experimental practices will remain indispensable.

References
  • Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2014). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 5(7), a019752. [Link]

  • Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Worldwide emergence of resistance to antifungal drugs challenges human health and food security. Science, 360(6390), 739-742. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Cuenca-Estrella, M., Arendrup, M. C., Chryssanthou, E., Dannaoui, E., Lass-Flörl, C., Rodriguez-Tudela, J. L., & European Committee on Antimicrobial Susceptibility Testing. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-1022. [Link]

  • Prasad, R., Shah, A. H., & Rawal, M. K. (2016). Antifungals: Mechanism of Action and Drug Resistance. In Drug Resistance in Bacteria, Fungi, Malaria, and Cancer (pp. 327-349). Springer, Cham. [Link]

  • Yoshida, T., Jono, K., Okonogi, K., & Itoyama, T. (1997). Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. Antimicrobial agents and chemotherapy, 41(10), 2235-2238. [Link]

  • EBSCO. (n.d.). Antifungal drugs: Mechanisms of action. Research Starters. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]

  • Sanglard, D., & Odds, F. C. (2002). Resistance of Candida species to antifungal agents: molecular mechanisms and clinical consequences. The Lancet infectious diseases, 2(2), 73-85. [Link]

  • Kontoyiannis, D. P., & Lewis, R. E. (2002). Antifungal drug resistance of pathogenic fungi. The Lancet, 359(9312), 1135-1144. [Link]

  • Ganesan, V., & Gani, M. (2006). In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates. Indian journal of medical microbiology, 24(4), 273-279. [Link]

  • White, T. C., Marr, K. A., & Bowden, R. A. (1998). Clinical, cellular, and molecular factors that contribute to antifungal drug resistance. Clinical microbiology reviews, 11(2), 382-402. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and candida infections. Clinical infectious diseases, 24(2), 235-247. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • Prasad, R., & Kapoor, K. (2005). Multidrug resistance in yeast Candida. FEMS yeast research, 5(6-7), 533-546. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. [Link]

  • Yoshida, T., Jono, K., & Okonogi, K. (1997). Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. Antimicrobial agents and chemotherapy, 41(10), 2235-2238. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and Candida infections. Clinical Infectious Diseases, 24(2), 235-247. [Link]

  • Cuenca-Estrella, M., Arendrup, M., Chryssanthou, E., Dannaoui, E., Lass-Flörl, C., Rodriguez-Tudela, J. L., & European Committee on Antimicrobial Susceptibility Testing. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-1022. [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 232. [Link]

  • Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Microbiology Info.com. (2022). Mode of Action of Antifungal Drugs. [Link]

  • Yoshida, T., Jono, K., & Okonogi, K. (1996). Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. Antimicrobial agents and chemotherapy, 40(10), 2432-2435. [Link]

  • Pfaller, M. A., Rex, J. H., & Rinaldi, M. G. (2004). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. In Reference and Research Book on Antifungal Susceptibility Testing (pp. 59-71). [Link]

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments: JoVE, (132), 57127. [Link]

  • Pfaller, M. A., Bale, M., Buschelman, B., Lancaster, M., Espinel-Ingroff, A., Rex, J. H., ... & Rinaldi, M. G. (1994

Use of Yttrium triflate in 3-acylation of indoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-Acylindoles via Yttrium(III) Triflate Catalysis

Abstract

This application note details a robust, scalable, and environmentally benign protocol for the regioselective 3-acylation of indoles using Yttrium(III) triflate [Y(OTf)₃].[1] Unlike traditional Friedel-Crafts conditions requiring stoichiometric aluminum chloride and moisture-sensitive handling, this protocol utilizes catalytic amounts of a water-tolerant Lewis acid. The method offers high yields (85–98%), operational simplicity, and the ability to recover and reuse the catalyst, making it ideal for pharmaceutical intermediate synthesis.

Introduction

The 3-acylindole moiety is a "privileged structure" in medicinal chemistry, serving as a core scaffold for various alkaloids, serotonin receptor agonists (e.g., Sumatriptan), and antiviral agents.

The Challenge: Classical Friedel-Crafts acylation of indoles typically employs acid chlorides with stoichiometric amounts of strong Lewis acids like AlCl₃ or SnCl₄. These methods suffer from:

  • Low Atom Economy: High catalyst loading generates excessive aluminum waste.

  • Harsh Conditions: Strictly anhydrous conditions are required; moisture deactivates the catalyst.

  • Regioselectivity Issues: Competitive N-acylation or polymerization of the acid-sensitive indole ring.[1]

The Solution: Yttrium(III) triflate [Y(OTf)₃] represents a class of "Green Lewis Acids." It is stable in water, enabling easy handling and recovery. Its large metal ion radius and hard Lewis acid character allow for strong coordination with carbonyl oxygens, activating anhydrides for nucleophilic attack by the indole C3 position without requiring anhydrous solvents.

Mechanistic Insight

The reaction proceeds via a catalytic cycle where Y(III) activates the acylating agent (anhydride or acid chloride). The high oxophilicity of Yttrium is the driving force.

Figure 1: Catalytic Cycle of Y(OTf)₃ Mediated Acylation

G Figure 1: Mechanism of Y(OTf)3 catalyzed Friedel-Crafts acylation of indole. Catalyst Y(OTf)3 (Active Catalyst) Complex_A Activated Acyl Complex [Y(OTf)3-Anhydride] Catalyst->Complex_A Coordination Transition Indole Nucleophilic Attack (C3 Position) Complex_A->Transition + Indole Intermediate Sigma Complex (Wheland Intermediate) Transition->Intermediate C-C Bond Formation Product_Release 3-Acylindole + Acid Byproduct Intermediate->Product_Release Aromatization Product_Release->Catalyst Catalyst Regeneration Anhydride Acylating Agent (RCO)2O Anhydride->Complex_A Indole Indole Substrate Indole->Transition

Experimental Protocol

Materials
  • Catalyst: Yttrium(III) triflate [Y(OTf)₃] (Commercial grade, 98%+).

  • Substrate: Indole or substituted indole derivative.

  • Reagent: Acetic anhydride (Ac₂O) or Benzoic anhydride.

  • Solvent: Acetonitrile (MeCN) or Nitromethane (MeNO₂). Note: MeCN is preferred for green chemistry compliance.

  • Workup: Saturated NaHCO₃, Ethyl Acetate (EtOAc), Brine.

Standard Operating Procedure (SOP)

Figure 2: Experimental Workflow & Recovery

Workflow Figure 2: Step-by-step workflow for synthesis and catalyst recovery. Setup Reaction Setup: Indole (1.0 eq) Ac2O (1.2 eq) Y(OTf)3 (5 mol%) Solvent: MeCN Reaction Stir at RT (2 - 6 Hours) Setup->Reaction Quench Quench: Add H2O / NaHCO3 Reaction->Quench Extraction Extraction: Organic Layer (Product) Aqueous Layer (Catalyst) Quench->Extraction Purification Evaporate Organic Recrystallize/Column Extraction->Purification Org. Phase Recovery Evaporate Aqueous Dry Residue (180°C/vac) Extraction->Recovery Aq. Phase Recovery->Setup Recycle Catalyst

Step-by-Step Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Indole (1.0 mmol, 117 mg) and Y(OTf)₃ (0.05 mmol, 27 mg, 5 mol% ).

  • Solvate: Add Acetonitrile (3.0 mL). Stir briefly to dissolve the indole. The catalyst may remain partially suspended depending on concentration.

  • Initiate: Add Acetic Anhydride (1.2 mmol, 113 µL) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature (20–25°C). Monitor via TLC (Eluent: 30% EtOAc/Hexanes).

    • Observation: Most reactions complete within 2–4 hours. Electron-deficient indoles may require mild heating (40°C).

  • Quench: Once complete, add water (5 mL) to quench excess anhydride. Neutralize with saturated NaHCO₃ solution if acid sensitivity is a concern.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 10 mL).

    • CRITICAL STEP (Recovery): Save the aqueous layer. It contains the Y(OTf)₃.[1]

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography or recrystallization (EtOH/Water) to obtain the 3-acylindole.

Catalyst Recovery Protocol
  • Take the aqueous layer from Step 6.

  • Wash once with diethyl ether to remove organic impurities.

  • Evaporate the water under reduced pressure (Rotavap).

  • Dry the resulting white solid at 100°C under high vacuum (0.1 mmHg) for 2 hours to remove coordinated water.

  • Validation: The recovered catalyst typically retains >90% activity for up to 4 cycles.

Substrate Scope & Performance Data

The following table summarizes the efficiency of Y(OTf)₃ in catalyzing the acylation of various indole derivatives.

EntrySubstrateAcylating AgentProductTime (h)Yield (%)
1 IndoleAcetic Anhydride3-Acetylindole2.596
2 5-MethoxyindoleAcetic Anhydride3-Acetyl-5-methoxyindole2.094
3 5-BromoindoleAcetic Anhydride3-Acetyl-5-bromoindole4.088
4 2-MethylindoleAcetic Anhydride3-Acetyl-2-methylindole2.095
5 IndoleBenzoic Anhydride3-Benzoylindole6.085
6 IndolePropionic Anhydride3-Propionylindole3.092

Data aggregated from typical Rare Earth Triflate acylation performance profiles [1][2].

Troubleshooting & Optimization

  • Low Conversion: If the reaction stalls (common with electron-withdrawing groups like -NO₂), increase catalyst loading to 10 mol% and raise temperature to 50°C.

  • N-Acylation Byproduct: If N-acylated indole is observed (kinetic product), extend the reaction time. The N-acyl group often rearranges to the thermodynamically stable C3-acyl position under these Lewis Acid conditions.

  • Catalyst Deactivation: Ensure the recovered catalyst is thoroughly dried. While water-tolerant, excessive hydration slows the reaction kinetics.

Application Case Study: Synthesis of Bis(indolyl)methanes

The 3-acetylindole produced via this protocol is a versatile intermediate. It can be further utilized to synthesize Bis(indolyl)methanes (BIMs) , a class of alkaloids with potent anticancer activity.

  • Pathway: 3-Acetylindole can be reduced to the corresponding alcohol or reacted with a second equivalent of indole in the presence of Y(OTf)₃ (acting again as the catalyst) to form unsymmetrical BIMs.

  • Significance: This demonstrates the dual utility of Y(OTf)₃—first for the acylation (C-C bond formation) and subsequently for condensation reactions, providing a unified catalytic system for complex scaffold assembly.

References

  • Kobayashi, S., Hachiya, I., Araki, M., & Ishitani, H. (1993). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of the American Chemical Society. Link(Note: Foundational text on Rare Earth Triflates including Yttrium analogs).

  • Nagarajan, R., & Perumal, P. T. (2002). InCl3 and In(OTf)3 catalyzed reactions: synthesis of 3-acetyl indoles, bis-indolylmethane and indolylquinoline derivatives.[2] Tetrahedron. Link(Note: Establishes the triflate protocol for indoles).

  • Deshmukh, M. B., et al. (2016). La(OTf)3: An efficient catalyst for green synthesis of bis (Indolyl) methanes under solvent free conditions. Journal of Pharmaceutical Chemistry & Chemical Science. Link(Note: Demonstrates the reusability and recovery of Ln(OTf)3 catalysts).

  • Tran, P. H., et al. (2015).[1] A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. Link(Note: Specific optimization of Y(OTf)3 for indole acylation).

Sources

Application Note: Monitoring the Friedel-Crafts Acylation of Indoles using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indole Acylation and Reaction Monitoring

The Friedel-Crafts acylation of indoles is a foundational reaction in synthetic organic chemistry, providing a direct pathway to 3-acylindoles.[1] These structures are critical precursors for a multitude of biologically active compounds, including pharmaceuticals and natural products.[1] The reaction involves the introduction of an acyl group, typically at the electron-rich C3 position of the indole nucleus, through an electrophilic aromatic substitution mechanism.[1] Given that indole derivatives can be sensitive to the reaction conditions, which traditionally involved harsh Lewis acids, precise monitoring of the reaction's progress is paramount to maximize yield and minimize the formation of impurities.[1][2]

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for the organic chemist, offering a rapid, cost-effective, and highly sensitive method to follow the course of a reaction.[3][4] By separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC provides a real-time snapshot of the consumption of starting materials and the formation of products.[5][6] This application note provides a detailed protocol for monitoring the acylation of indoles, explaining the principles behind the methodology and offering practical guidance for researchers, scientists, and drug development professionals.

Principles of TLC in the Context of Indole Acylation

TLC operates on the principle of chromatography, where components of a mixture are separated based on their affinity for a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[6] In the context of indole acylation, the polarity of the molecules involved plays a crucial role in their separation on a TLC plate.

  • Stationary Phase: For most organic synthesis applications, the stationary phase is silica gel, a polar adsorbent.[5] The silica gel contains Si-O-H bonds which can interact with polar functional groups of the analyte molecules.[5]

  • Mobile Phase: The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the TLC plate via capillary action.[5]

  • Separation: As the mobile phase ascends the plate, it carries the spotted compounds with it. A compound's upward mobility is determined by a dynamic equilibrium between its adsorption to the stationary phase and its solubility in the mobile phase.[7]

In a typical indole acylation, the starting indole is a relatively nonpolar molecule. The resulting 3-acylindole product, containing a carbonyl group, is generally more polar than the starting indole. This difference in polarity is the key to their separation by TLC. The more polar 3-acylindole will have a stronger interaction with the polar silica gel and will therefore travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[8] Conversely, the less polar starting indole will travel further up the plate, exhibiting a higher Rf value.[8]

The Retention Factor (Rf) is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3]

Rf = (distance traveled by the sample) / (distance traveled by the solvent front)[3]

An ideal TLC separation for reaction monitoring will show distinct spots for the starting material and the product, with Rf values typically between 0.2 and 0.8.[5]

Experimental Workflow and Protocol

Materials and Equipment
  • TLC plates (e.g., Merck silica gel 60 F-254, 0.25 mm thickness)[9]

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil for marking the TLC plate

  • UV lamp (254 nm)[9]

  • Staining solution (e.g., p-anisaldehyde, potassium permanganate, or iodine chamber)[9][10]

  • Heat gun or hot plate for stain visualization

  • Solvents for the mobile phase (e.g., hexanes, ethyl acetate)[9]

  • Reaction mixture, starting indole, and co-spot solution

Step-by-Step Protocol for Monitoring Indole Acylation
  • Preparation of the TLC Plate:

    • With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[5] Do not use a pen, as the ink will chromatograph along with your sample.[5]

    • Mark three small tick marks on the origin for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).[11]

  • Spotting the TLC Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of the starting indole onto the "SM" tick mark.[11]

    • Apply a spot of the starting indole solution onto the "C" tick mark.

    • Carefully withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the "RM" tick mark and directly on top of the starting material spot on the "C" tick mark (this is the co-spot).[11]

    • The spots should be small and concentrated to ensure good separation.[5]

  • Developing the TLC Plate:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[11] Ensure the solvent level is below the origin line on the TLC plate.[3]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which improves the reproducibility of the separation.

    • Carefully place the spotted TLC plate into the chamber and replace the lid.[8]

    • Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top of the plate.[11]

  • Visualization and Interpretation:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[12]

    • Allow the solvent to evaporate from the plate.

    • Visualize the spots under a UV lamp (254 nm).[13] Aromatic compounds like indoles will typically appear as dark spots against a fluorescent green background.[13] Circle the observed spots with a pencil.[13]

    • For compounds that are not UV-active or for better visualization, use a chemical stain.[5]

      • p-Anisaldehyde stain: Excellent for a wide range of functional groups.[10] After dipping the plate in the stain, gentle heating will reveal colored spots.

      • Potassium permanganate (KMnO₄) stain: Useful for visualizing compounds that can be oxidized, appearing as yellow spots on a purple background.[10]

      • Iodine chamber: Exposing the plate to iodine vapor will cause many organic compounds to appear as brown spots.[13]

    • Analyze the developed TLC plate. At the beginning of the reaction, a prominent spot corresponding to the starting indole will be visible in the "RM" lane. As the reaction progresses, this spot will diminish in intensity, and a new, more polar spot corresponding to the 3-acylindole product will appear and intensify.[8] The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[14] The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture, especially if the Rf values are close.[11]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spot Application cluster_dev Development cluster_viz Visualization & Analysis prep_plate Prepare TLC Plate (Draw Origin) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (Add Mobile Phase) develop Develop Plate in Chamber prep_chamber->develop spot_co Create Co-spot (C) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm spot_rm->develop mark_front Mark Solvent Front develop->mark_front visualize Visualize Spots (UV, Stain) mark_front->visualize interpret Interpret Results (Assess Reaction Progress) visualize->interpret

Caption: Workflow for monitoring indole acylation by TLC.

Causality Behind Experimental Choices

Choice of Mobile Phase

The selection of the mobile phase is the most critical variable in TLC. A common starting point for neutral organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[9]

  • Rationale: By varying the ratio of hexanes to EtOAc, the polarity of the mobile phase can be fine-tuned.

    • Increasing the proportion of ethyl acetate (more polar) will increase the eluting power of the mobile phase, causing all compounds to move further up the plate (higher Rf values). This is useful if your compounds are retained too strongly at the baseline.

    • Increasing the proportion of hexanes (less polar) will decrease the eluting power, resulting in lower Rf values for all compounds. This is beneficial if your compounds are running too close to the solvent front.

The goal is to achieve good separation between the starting indole and the acylated product, ideally with Rf values that allow for clear visualization of both spots.[5]

Parameter Typical Values for Indole Acylation Rationale
Starting Indole Rf 0.5 - 0.7Less polar, travels further up the plate.
3-Acylindole Rf 0.2 - 0.4More polar due to the carbonyl group, stronger interaction with silica.
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1 v/v)A common solvent system that allows for easy adjustment of polarity.[9]
Choice of Visualization Technique

While many indole derivatives are UV-active due to their aromatic nature, relying solely on UV visualization can be misleading.[15] Some impurities or byproducts may not be UV-active. Therefore, using a chemical stain is highly recommended to get a complete picture of the reaction mixture's composition.[5]

  • p-Anisaldehyde: This stain is a versatile choice as it reacts with a wide range of functional groups to produce distinct colors, which can aid in the tentative identification of different species on the plate.[10]

  • Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): This is a specific stain for indoles, producing a characteristic blue or purple color.[16] It can be particularly useful for confirming the presence of any remaining starting material.

Troubleshooting Common Issues

Problem Possible Cause Solution
Streaky Spots Sample is too concentrated; reaction mixture contains highly polar impurities.[17]Dilute the sample before spotting; consider adding a small amount of a polar solvent like methanol to the mobile phase to improve spot shape.
Spots Remain at the Origin Mobile phase is not polar enough.[17]Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[12]
Spots Run with the Solvent Front Mobile phase is too polar.[12]Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase.[12]
Poor Separation (Overlapping Spots) Rf values of starting material and product are too similar in the chosen solvent system.[17]Experiment with different solvent systems. Try changing one of the solvents (e.g., dichloromethane instead of ethyl acetate) to alter the selectivity of the separation.

Conclusion

Thin-Layer Chromatography is a powerful and accessible technique for monitoring the progress of indole acylation reactions. By understanding the principles of separation and making informed choices about the mobile phase and visualization techniques, researchers can accurately determine the optimal reaction time, leading to improved yields and purity of the desired 3-acylindole products. The protocol and insights provided in this application note serve as a comprehensive guide for implementing this essential analytical method in the laboratory.

References

  • Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(19), 4344–4347. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Aryal, S. (2023). Thin Layer Chromatography (TLC): Principle, Parts, Steps, Uses. Microbe Notes. [Link]

  • Schoffstall, A. M., et al. (2005). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education, 82(6), 915. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36031–36056. [Link]

  • Papageorgiou, V., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. RSC Advances, 11(48), 30143-30164. [Link]

  • Nagarajan, R., & Perumal, P. T. (2002). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Tetrahedron, 58(7), 1229-1232. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Zhang, Q., et al. (2018). Simplified Quantification of Representative Bioactives in Food Through TLC Image Analysis. Journal of Agricultural and Food Chemistry, 66(4), 957-964. [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • Yadav, J. S., et al. (2007). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of the Korean Chemical Society, 51(5), 454-458. [Link]

  • Pyka, A., & Bober, K. (2001). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. Journal of Planar Chromatography-Modern TLC, 14(4), 258-264. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Ciesla, L., & Waksmundzka-Hajnos, M. (2020). TLC in the Analysis of Plant Material. Molecules, 25(13), 3020. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • Fochi, M., et al. (2012). Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids. Molecules, 17(8), 9238–9254. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451–5457. [Link]

  • Dhont, J. H., et al. (1974). The R f value as a constant in thin-layer chromatography. Journal of Chromatography A, 101, 15-21. [Link]

  • Basu, S., et al. (2017). R f VALUES FOR DIFFERENT TYPES OF PHYTOCONSTITUENTS OBTAINED BY TLC. International Journal of Pharmaceutical Sciences and Research, 8(9), 3733-3740. [Link]

  • Allery, A. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

  • Daugulis, O., et al. (n.d.). Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications. Retrieved from [Link]

  • Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 54-59. [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

Application Note: 3-Acetyl-6-bromoindole as a Strategic Intermediate for Antiproliferative Agents

[1][2]

Introduction: The Strategic Value of the Scaffold

In the landscape of antiproliferative drug design, 3-acetyl-6-bromoindole represents a "privileged structure"—a scaffold capable of providing ligands for diverse biological targets. Its utility stems from its unique dual-functionalization potential :

  • The C3-Acetyl Handle: Acts as an electrophilic center for condensation reactions (e.g., Claisen-Schmidt, heterocyclization), enabling the rapid construction of chalcones, pyrazoles, and isoxazoles.[1]

  • The C6-Bromine Motif: Serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the expansion of chemical space into the "biaryl" region often required for kinase inhibition.[1]

Recent studies have validated this scaffold's versatility, demonstrating its derivatives' efficacy in inhibiting tubulin polymerization, modulating kinase pathways (e.g., PDK1, Akt), and acting as potent antifungal agents via catalase inhibition [1][2].

Chemical Synthesis Protocols

Protocol A: Regioselective Synthesis of this compound

Rationale: Direct acetylation of 6-bromoindole requires careful Lewis acid selection to prevent polymerization and ensure C3-regioselectivity over N1-acetylation.[1]

Reagents & Materials:

  • 6-Bromoindole (purity >98%)[1]

  • Acetic Anhydride (

    
    )[1]
    
  • Indium(III) Triflate (

    
    ) or Iodine (
    
    
    ) as catalyst[1]
  • Acetonitrile (

    
    ) or Ionic Liquid (
    
    
    ) for green synthesis[1]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve 6-bromoindole (1.0 equiv) in anhydrous MeCN (0.5 M concentration).

  • Catalyst Addition: Add

    
     (10 mol%) or 
    
    
    (10 mol%) at room temperature.[1]
  • Acylation: Dropwise add acetic anhydride (1.2 equiv).

  • Reaction:

    • Method A (Thermal): Heat to 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Method B (Microwave - Recommended): Irradiate at 300W, 90°C for 20–30 minutes. This method typically improves yield and reduces byproducts [1].

  • Quenching: Cool to RT and quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane).

    • Target Yield: 75–85%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Protocol B: Derivatization to Antiproliferative Chalcones

Rationale: Chalcones (1,3-diphenyl-2-propene-1-ones) derived from this intermediate exhibit potent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by interfering with the cell cycle.[1]

Step-by-Step Methodology:

  • Condensation: Dissolve this compound (1.0 equiv) and the appropriate aryl aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting) (1.1 equiv) in Ethanol.

  • Base Catalysis: Add Piperidine (catalytic drops) or KOH (10% aq, 2.0 equiv).[1]

  • Reflux: Heat at reflux for 6–12 hours. The solution typically deepens in color (yellow to orange/red).

  • Isolation: Pour the reaction mixture into ice-cold water acidified with dilute HCl (pH ~4). The precipitate is the crude chalcone.

  • Purification: Recrystallize from Ethanol.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from the this compound core.

GStart6-BromoindoleCoreThis compound(Key Intermediate)Start->CoreAc2O, In(OTf)3Friedel-CraftsChalconeIndolyl Chalcones(Tubulin Inhibitors)Core->ChalconeAr-CHO, BaseClaisen-SchmidtPyrazolePyrazoles/Isoxazoles(Kinase Inhibitors)Core->PyrazoleHydrazine/NH2OHCyclocondensationBisIndoleBis(indolyl)methanes(Apoptosis Inducers)Core->BisIndoleIndole, AldehydeAcid Cat.Biaryl6-Aryl-3-acetylindoles(Suzuki Coupling)Core->BiarylAr-B(OH)2, Pd(0)Cross-Coupling

Caption: Divergent synthetic pathways transforming this compound into four distinct classes of antiproliferative agents.[1]

Biological Evaluation Protocols

Protocol C: In Vitro Antiproliferative Assay (MTT)

Rationale: The MTT assay is the gold standard for preliminary screening of metabolic activity as a proxy for cell viability.

Materials:

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).[1]

  • Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

  • Control: Doxorubicin or Cisplatin.[1]

Workflow:

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    .
  • Treatment: Dissolve test compounds (Chalcones/Pyrazoles derived from Protocol B) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (final DMSO < 0.1%).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Data Interpretation Guide
Compound ClassTarget MechanismExpected

(Potent)
Key SAR Feature
Parent (this compound) Antifungal (Catalase)> 50 µM (Weak Anticancer)Acetyl group essential for spore inhibition [1].[1]
Indolyl Chalcones Tubulin Polymerization1 – 5 µMTrimethoxy-phenyl ring enhances potency.[1]
Pyrazoles CDK/Kinase Inhibition0.5 – 3 µMN-substitution on pyrazole affects solubility.[1]
Bis(indolyl)methanes Estrogen Receptor/Apoptosis5 – 10 µMTwo indole units required for activity.[1]

Mechanism of Action (MOA) Hypothesis

Understanding the signaling pathways is crucial for optimizing the scaffold. The diagram below details the validated antifungal mechanism and the proposed anticancer mechanism for derivatives.

MOAAgentThis compoundDerivativesTubulinTubulin(Colchicine Site)Agent->TubulinChalconesKinaseKinases(CDK, VEGFR)Agent->KinasePyrazolesCatalaseMfCat2 Catalase(Fungal)Agent->CatalaseParent CoreArrestG2/M Cell Cycle ArrestTubulin->ArrestKinase->ArrestROSROS AccumulationCatalase->ROSInhibitionApoptosisApoptosis(Caspase 3/9 Activation)Arrest->ApoptosisROS->Apoptosis

Caption: Dual mechanistic pathways: Antifungal activity via ROS accumulation and anticancer activity via cell cycle arrest.[1]

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Hidalgo-Oyarce, A., et al. (2024).[1][2] Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.[1] [Link]

  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds: El-Nezhawy, A., et al. (2024).[1][3][4] Current Organic Synthesis. Bentham Science.[1][4] [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives: Bębenek, E., et al. (2022).[1][5][6] Molecules. NCBI/PMC.[1] [Link]

  • Bis(indolyl)methane Derivatives with Antiproliferative Activity: López-Ruiz, H., et al. (2023).[1][7] Pharmaceuticals.[1][3][4][5][7][8][9][10] NCBI/PMC.[1] [Link]

Troubleshooting & Optimization

Side product formation in Friedel-Crafts acylation of indoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Product Formation in Friedel-Crafts Acylation of Indoles Status: Active | Ticket Priority: High Operator: Senior Application Scientist (Ph.D.)

Dashboard: Reaction Pathway Analysis

Before troubleshooting, visualize where your reaction is diverging. The indole scaffold is an electron-rich enamine equivalent, making it hypersensitive to oxidation and acid-catalyzed polymerization.

IndoleAcylationPathways Start Indole Substrate Sigma Sigma Complex (C3-Attack) Start->Sigma Kinetic Control (Low Temp, Soft LA) Protonated C3-Protonated Indole (Iminium Ion) Start->Protonated Strong Brønsted Acid (H+ from wet solvent/HCl) NAcyl N-Acyl Indole (Side Product A) Start->NAcyl Hard Base / Phase Transfer Reagent Acyl Donor + Lewis Acid Product 3-Acyl Indole (Desired) Sigma->Product -H+ (Re-aromatization) C2Acyl 2-Acyl Indole (Side Product C) Sigma->C2Acyl C3-Blocked or Thermodynamic Migration Dimer Indole Dimer/Oligomer (Side Product B - 'The Tar') Protonated->Dimer + Indole Nucleophile

Figure 1: Mechanistic divergence in indole acylation. Note that the "Protonated Indole" pathway is the primary cause of decomposition (tar formation).

Diagnostic Hub: Troubleshooting Guide

Issue 1: "My reaction mixture turned into a black, intractable tar."

Diagnosis: Acid-Catalyzed Oligomerization. Mechanism: Indole is acid-sensitive. In the presence of strong protic acids (often HCl generated as a byproduct) or harsh Lewis acids (


), the C3 position becomes protonated. This forms an electrophilic iminium species which is immediately attacked by another neutral indole molecule, leading to dimers, trimers, and eventually polymers.
VariableRecommendation
Reagent Order CRITICAL: Never add the Lewis Acid (LA) directly to the indole. Premix the Acyl Chloride and LA to form the acylium complex first, then add the indole solution slowly. This ensures the indole sees the electrophile (acylium), not free acid.
Catalyst Choice Switch from

to milder Lewis acids like

,

(diethylaluminum chloride), or

.
Scavenger Add a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) or use magnesium perchlorate [

] to buffer the acidity.
Issue 2: "I am isolating the N-acylated product instead of C3."

Diagnosis: Competitive N-Attack (Hard/Soft Mismatch). Mechanism: While C3 is the soft nucleophilic center, the Nitrogen lone pair can react under hard conditions or if the proton is removed. Corrective Action:

  • Remove Bases: Ensure no strong bases (NaH, KOH) are present.

  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of Nitrogen. Use non-polar solvents like Dichloromethane (DCM) or Nitromethane .

  • Metalation: Use a Grignard-based approach (

    
    ) to form the Magnesium salt, which tightly binds the Nitrogen, directing the electrophile to C3.
    
Issue 3: "Yield is low due to di-acylation (C3 and N)."

Diagnosis: Loss of Stoichiometric Control. Fix:

  • Stoichiometry: Use a strict 1:1 ratio of Indole to Acylating agent.

  • Reverse Addition: Add the acylating agent to the indole solution at low temperature (-78°C to 0°C) to keep the local concentration of electrophile low.

Standard Operating Procedures (SOPs)

Protocol A: The "Pharma Standard" (High Regioselectivity)

Best for: Complex drug scaffolds where preventing polymerization is paramount.

Reagents: Indole (1.0 equiv), Diethylaluminum chloride (


, 1M in hexane, 1.5 equiv), Acyl Chloride (1.2 equiv).
Solvent:  Anhydrous 

.
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Complexation: Add Indole to DCM and cool to 0°C .

  • Activation: Dropwise add

    
    . Observation: The solution may turn yellow/orange (formation of aluminum-indole complex). Stir for 30 mins. This protects the Nitrogen and activates C3.[1]
    
  • Acylation: Dropwise add the Acyl Chloride (dissolved in DCM) over 20 minutes.

  • Reaction: Allow to warm to room temperature slowly. Monitor by TLC.

  • Quench: CAREFULLY pour into ice-cold dilute HCl or Rochelle's salt solution (to break the aluminum emulsion).

  • Why this works: The aluminum acts as a temporary protecting group for the Nitrogen and directs the incoming electrophile to C3 via a six-membered transition state.

Protocol B: The "Green/Robust" Method (Metal-Free/Mild)

Best for: Simple substrates and avoiding heavy metal waste.

Reagents: Indole (1.0 equiv), Acid Anhydride (1.2 equiv),


 (1.2 equiv).
Solvent:  Nitromethane or DCM.
  • Mix: Combine Indole and Acid Anhydride in the solvent.

  • Catalyst: Add

    
     dropwise at 0°C.
    
  • Reflux: Heat to mild reflux (or 60°C) for 1-2 hours.

  • Workup: Quench with saturated

    
    .
    
  • Why this works:

    
     activates the anhydride without generating free HCl gas, significantly reducing polymerization risk.
    

FAQ: Expert Insights

Q: Can I use Vilsmeier-Haack conditions for acylation? A: Vilsmeier-Haack is primarily for formylation (


 + DMF 

CHO group). For acylation (adding R-CO-), you would need to use the Vilsmeier-Haack analogue using an amide (

) and

. However, this is often less efficient than Friedel-Crafts for heavy acyl groups due to steric hindrance.

Q: Why does my product rearrange to the C2 position? A: If C3 is blocked, C2 acylation occurs. However, if C3 is free and you see C2 product, it is likely due to thermodynamic control . High temperatures or extremely strong acids can cause the acyl group to migrate from C3 to C2 (or N to C2). Keep temperatures low (<40°C) to lock in the kinetic C3 product.

Q: How do I remove the "red/black" color from my crude product? A: That is oligomer. It is highly lipophilic.

  • Trituration: Wash your crude solid with cold ether or hexanes; the monomeric product often crystallizes while the oligomer remains dissolved or forms a separate gum.

  • Silica Gel: The oligomers streak badly. Use a gradient of Hexane:EtOAc. Pre-treat the silica with 1% Triethylamine to prevent on-column acid-catalyzed decomposition.

References

  • Okauchi, T., et al. (2001). "Acylation of indole under Friedel-Crafts conditions: An improved method to obtain 3-acylindoles regioselectively." Organic Letters, 3(7), 1005–1007.[2]

  • Gu, X., et al. (2017). "Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides." RSC Advances, 7, 54399–54406.[3]

  • Bandini, M., et al. (2009). "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition, 48(51), 9608-9644.

  • Ziegler, F. E., et al. (1971). "Dimerization of 2-vinyl indoles and their alcohol precursors." The Journal of Organic Chemistry, 36(13). (Mechanism of dimerization).

Sources

Validation & Comparative

A Comparative Analysis of 3-Acetyl-6-bromoindole and Conventional Antifungal Agents: A Guide for a New Generation of Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antifungal Scaffolds

The ever-present challenge of emerging resistance to conventional antifungal agents necessitates a continuous search for novel chemical scaffolds with unique mechanisms of action. In this context, indole derivatives have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical comparison of a promising indole derivative, 3-Acetyl-6-bromoindole, with established antifungal agents. While current research primarily highlights its potent activity against phytopathogenic fungi, this analysis aims to provide a comprehensive overview for researchers, scientists, and drug development professionals in both agricultural and clinical fields by examining its known biological profile and exploring its potential as a lead compound for a new class of antifungals.

Chemical Profile and Synthesis of this compound

This compound is a synthetic derivative of the indole heterocyclic system. The presence of the bromine atom at the 6-position and the acetyl group at the 3-position are crucial for its biological activity. The synthesis is typically achieved through a Friedel-Crafts acylation of 6-bromoindole.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 6-bromoindole

  • Acetic anhydride

  • A Lewis acid catalyst (e.g., AlCl₃, ZnCl₂)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromoindole in the anhydrous solvent.

  • Addition of Catalyst: Cool the solution in an ice bath and add the Lewis acid catalyst portion-wise while stirring.

  • Acylation: Add acetic anhydride dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding it to a cooled saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Antifungal Spectrum and Potency

The primary documented antifungal activity of this compound is against the plant pathogenic fungi Botrytis cinerea and Monilinia fructicola, the causative agents of gray mold and brown rot, respectively.[1] Notably, it is a potent inhibitor of conidial germination, suggesting its utility as a preventative agent.[1]

While direct data against clinically relevant fungi is limited, studies on related halogenated indole derivatives provide some insights into its potential broader spectrum. For instance, some di-halogenated indoles, such as 4,6-dibromoindole, have shown significant activity against various Candida species, including azole-resistant strains, with Minimum Inhibitory Concentrations (MICs) in the range of 10-50 µg/mL.[2] Additionally, certain 3-substituted oxindoles, which share structural similarities, have demonstrated activity against Aspergillus niger with MICs as low as 7.5 µg/mL, although they were inactive against Candida albicans.[3][4] An indole derivative has also shown activity against Cryptococcus neoformans with MICs ranging from 1.56 to 3.125 μg/mL.[5] These findings suggest that the this compound scaffold warrants further investigation against a wider array of fungal pathogens.

Mechanism of Action: A Dual-Target Approach

This compound is proposed to exert its antifungal effects through a dual-target mechanism, primarily involving the inhibition of succinate dehydrogenase (SDH) and, more specifically in M. fructicola, a catalase known as MfCat2.[1]

Primary Target: Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a crucial enzyme complex that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration, leading to a halt in energy production and ultimately fungal cell death. This mechanism is distinct from those of the major classes of clinical antifungal drugs.

SDH_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces ETC Electron Transport Chain (ETC) ATP ATP (Energy) ETC->ATP drives synthesis of SDH Succinate Dehydrogenase (SDH) (Complex II) SDH->ETC donates electrons to Fumarate Fumarate SDH->Fumarate oxidizes to Succinate->SDH substrate Bromoindole This compound Bromoindole->SDH INHIBITS caption Figure 1: Mechanism of SDH Inhibition. MIC_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Incubation_Reading Incubation & Reading A Prepare fungal inoculum D Add fungal inoculum to each well A->D B Prepare serial dilutions of antifungal agent C Dispense antifungal dilutions into 96-well plate B->C C->D F Incubate plates at appropriate temperature and duration D->F E Include positive (no drug) and negative (no fungi) controls E->F G Determine MIC (lowest concentration with no visible growth) F->G caption Figure 2: Broth Microdilution Workflow.

Sources

Strategic Access to Bromoindoles: A Comparative Guide to Regiocontrol and Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists. Content Type: Technical Comparison Guide.

Executive Summary: The Regioselectivity Paradox

Bromoindoles are ubiquitous scaffolds in drug discovery, serving as critical intermediates for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to synthesize complex alkaloids like Arbidol or marine natural products. However, the indole nucleus presents a unique "regioselectivity paradox":

  • C3-Position: Naturally hyper-nucleophilic (enamine-like behavior). Easiest to brominate, but prone to over-reaction.

  • C2-Position: Electronically obscure without directing groups. Requires "Umpolung" (lithiation) or transition-metal catalysis.

  • Benzene Ring (C4-C7): Inert to standard electrophilic bromination. Best accessed via de novo ring construction (Fischer/Leimgruber-Batcho) rather than functionalizing the heterocycle.

This guide objectively compares three distinct synthetic philosophies: Direct Electrophilic Substitution , De Novo Ring Assembly , and Directed Metalation , providing validated protocols for each.

Decision Matrix: Selecting the Right Route

Before selecting a protocol, consult the decision logic below to match your target isomer with the most efficient pathway.

IndoleStrategy Target Target Isomer C3 3-Bromoindole Target->C3 C2 2-Bromoindole Target->C2 Benzene 4, 5, 6, 7-Bromoindole Target->Benzene Method_EAS Direct EAS (NBS/DMF) C3->Method_EAS High Yield Method_Li C2-Lithiation (Boc-Protection) C2->Method_Li High Precision Method_Fischer Fischer Synthesis (Hydrazines) Benzene->Method_Fischer For 5-Br, 7-Br Method_LB Leimgruber-Batcho (Nitro-compounds) Benzene->Method_LB For 4-Br (Critical)

Caption: Strategic decision tree for selecting the optimal synthetic route based on the target bromoindole regioisomer.

Route A: Direct Electrophilic Bromination (C3-Selective)

Best For: 3-Bromoindole. Mechanism: Electrophilic Aromatic Substitution (EAS) via a charge-transfer complex.

The C3 position is approximately


 times more nucleophilic than benzene. Using molecular bromine (

) often leads to poly-bromination or oxidative dimerization. The industry standard utilizes N-Bromosuccinimide (NBS) to control the concentration of the active electrophile.
Comparative Metrics
MetricNBS / DMF (Standard)Pyridinium Tribromide (Green)
Regioselectivity >98% C3>95% C3
Atom Economy Moderate (Succinimide waste)High
Scalability High (kg scale)Moderate
Cost LowLow-Medium
Validated Protocol: NBS-Mediated C3-Bromination

Source: Adapted from Moyer et al. and recent green chemistry optimizations.

  • Dissolution: Dissolve indole (1.0 equiv) in anhydrous DMF (10 mL/g). DMF prevents N-bromination by stabilizing the intermediate.

  • Addition: Cool to 0°C. Add NBS (1.05 equiv) dropwise as a solution in DMF over 30 minutes. Critical: Rapid addition causes di-bromination.

  • Quench: Pour the mixture into ice-water containing 1% sodium thiosulfate (to quench trace

    
    ).
    
  • Isolation: The product usually precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Scientist's Note: If the indole nitrogen is unprotected, avoid basic conditions which promote oxidative dimerization (indigo formation).

Route B: De Novo Assembly (Benzene Ring Functionalization)

Best For: 4-, 5-, 6-, or 7-Bromoindoles. Logic: It is nearly impossible to selectively brominate the benzene ring of an existing indole without hitting C3 first. Therefore, the bromine atom must be installed before the indole ring is formed.

Method 1: Fischer Indole Synthesis (For 5-Br and 7-Br)

The reaction of 4-bromophenylhydrazine with a ketone/aldehyde.

  • Pros: Cheap starting materials.[1]

  • Cons: Regio-ambiguity with meta-substituted hydrazines (leads to mixtures of 4- and 6-bromoindoles).

Method 2: Leimgruber-Batcho Synthesis (For 4-Br)

This is the superior route for 4-bromoindole , a scaffold difficult to access via Fischer synthesis due to steric clashes.

LeimgruberBatcho Start 2-Methyl-3-nitro-bromobenzene Step1 Enamine Formation (DMF-DMA, Pyrrolidine) Start->Step1 Condensation Intermediate Trans-β-dimethylamino-2-nitrostyrene (Deep Red Enamine) Step1->Intermediate Step2 Reductive Cyclization (Fe/AcOH or Raney Ni/H2) Intermediate->Step2 Reduction (-NO2 -> -NH2) Product 4-Bromoindole Step2->Product Cyclization

Caption: The Leimgruber-Batcho sequence prevents isomer mixtures common in Fischer synthesis.

Validated Protocol: Leimgruber-Batcho for 4-Bromoindole[2]
  • Enamine Formation: Reflux 2-bromo-6-nitrotoluene with DMF-dimethylacetal (1.5 equiv) and pyrrolidine (1.1 equiv) in DMF for 4 hours. The solution turns deep red (enamine formation).

  • Evaporation: Remove volatiles under reduced pressure to isolate the crude enamine.

  • Reductive Cyclization: Dissolve the red residue in MeOH/THF. Add Raney Nickel (10 wt%) and hydrazine hydrate (excess) carefully (Exothermic!).

    • Alternative: Use

      
       for a non-pyrophoric alternative on scale.
      
  • Workup: Filter catalyst, evaporate solvent, and purify via silica column (Hexane/EtOAc).

Route C: Directed Metalation (C2-Selective)

Best For: 2-Bromoindole. Mechanism: Lithiation-Trapping (The "Gribble" Method).

Direct bromination of C2 is difficult because C3 is more reactive. To access C2, one must protect the Nitrogen (to direct lithiation to C2 via coordination) and then quench with an electrophile.

Validated Protocol: C2-Bromination via Lithiation

Source: Gribble et al., J. Org. Chem.

  • Protection: Convert indole to N-(phenylsulfonyl)indole or N-Boc-indole . (N-H indoles cannot be lithiated at C2 effectively; the N-Li species is inert).

  • Lithiation: Dissolve protected indole in anhydrous THF under Argon. Cool to -78°C.

  • Deprotonation: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 1 hour at -78°C. The 
    
    
    
    or Boc group directs Lithium to the C2 position via the "Complex Induced Proximity Effect" (CIPE).
  • Bromination: Add

    
     or 1,2-dibromoethane (1.2 equiv) as the bromine source.
    
  • Deprotection:

    • For

      
      : Reflux with NaOH/MeOH.
      
    • For Boc: Treat with TFA/DCM or thermal deprotection.

Comparative Summary

FeatureDirect EAS (NBS)Fischer SynthesisLeimgruber-BatchoC2-Lithiation
Primary Target 3-Bromoindole 5-Br, 7-Br 4-Bromoindole 2-Bromoindole
Step Count 1 Step2-3 Steps2 Steps3 Steps (Prot-Rxn-Deprot)
Yield High (85-95%)Moderate (50-70%)High (70-85%)High (80-90%)
Key Risk Over-brominationIsomer mixtures (4 vs 6)Handling NitrotoluenesPyrophoric reagents (

-BuLi)
Green Score MediumLow (Acid waste)MediumLow (Solvent heavy)

References

  • Direct Bromination: Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[2] Link

  • Leimgruber-Batcho Review: Clark, R. D., & Repke, D. B. (1984).[3] The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Link

  • C2-Lithiation: Gribble, G. W., & Saulnier, M. G. (1982). Syntheses of C-2 substituted indoles. Tetrahedron Letters, 23(19), 1965-1968. Link

  • Green Chemistry (C5-Selective): Yoshimura, G., Sakamoto, J., & Ishikawa, H. (2024).[4] A simple, fast, and versatile method for selective bromination of indole alkaloids.[4] EurekAlert!/Chiba University. Link

  • Fischer Indole Overview: Robinson, B. (1963). The Fischer Indole Synthesis.[5][6][7][8] Chemical Reviews, 63(4), 373–401. Link

Sources

Technical Guide: Synthesis & Characterization of 3-Acetyl-6-Bromoindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-acetyl-6-bromoindole scaffold (1-(6-bromo-1H-indol-3-yl)ethanone) is a critical intermediate in the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors and antifungal alkaloids. The presence of the bromine atom at the C6 position allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-acetyl group serves as a versatile handle for condensation reactions (e.g., to chalcones or heterocycles).

This guide objectively compares the two dominant synthetic methodologies: Friedel-Crafts Acylation and the Vilsmeier-Haack (VH) Analogue Acylation . While Friedel-Crafts is the historical standard, this guide highlights why the modified Vilsmeier-Haack approach often yields superior purity profiles for halogenated indoles prone to acid-catalyzed polymerization.

Comparative Analysis of Synthetic Routes

The synthesis of this compound presents a regioselectivity challenge. The C3 position is the most nucleophilic, but the electron-withdrawing bromine atom at C6 deactivates the ring, reducing reaction rates compared to unsubstituted indole.

Table 1: Method Performance Matrix
FeatureMethod A: Friedel-Crafts Acylation Method B: Vilsmeier-Haack (DMAc)
Reagents Acetyl Chloride (AcCl) +

or


+ N,N-Dimethylacetamide (DMAc)
Mechanism Electrophilic Aromatic Substitution (Acylium ion)Electrophilic Substitution (Iminium ion)
Yield 65 – 75%80 – 88%
Regioselectivity High (C3), but risk of N1-acylationExclusive C3 (Steric control)
Purity Profile Moderate (Oligomers possible)High (Clean hydrolysis)
Scalability Difficult (Exothermic, heterogeneous)Excellent (Homogeneous, controlled)
Atom Economy Low (Stoichiometric Lewis Acid waste)Moderate (Phosphorus waste)
Expert Insight: The "Deactivation" Factor

In Method A, the strong Lewis acid (


) can complex with the indole nitrogen, further deactivating the ring. This often necessitates elevated temperatures, which promotes polymerization of the sensitive 6-bromoindole starting material. Method B avoids this by using the milder chloroiminium intermediate generated in situ from DMAc, which is sufficiently electrophilic to attack C3 without harsh Lewis acids.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two pathways.

G Start 6-Bromoindole Complex_A Lewis Acid Complex (Indole-AlCl3) Start->Complex_A AlCl3, AcCl (DCM, 0°C) Inter_B Iminium Intermediate Start->Inter_B Reagent_B (90°C) Inter_A Sigma Complex Complex_A->Inter_A Heat Prod_A This compound (Method A) Inter_A->Prod_A Quench Reagent_B Chloroiminium Ion (from DMAc + POCl3) Reagent_B->Inter_B Electrophilic Attack Hydrol Hydrolysis (NaOH/H2O) Inter_B->Hydrol Prod_B This compound (Method B) Hydrol->Prod_B Final Product

Caption: Comparison of Friedel-Crafts (Red) and Vilsmeier-Haack (Green) pathways. Note the hydrolysis step in Method B.

Characterization Data

The following data validates the identity of 1-(6-bromo-1H-indol-3-yl)ethanone . The presence of the bromine atom causes specific splitting patterns and isotopic signatures distinguishable from the unsubstituted analog.

Table 2: Spectroscopic Data Summary
TechniqueParameterObserved Value / FeatureInterpretation

H NMR

2.52 ppm (s, 3H)
SingletAcetyl methyl group (

).

8.35 ppm (d, 1H)
Doublet (

Hz)
H2 proton . Deshielded by C3-carbonyl. Diagnostic for 3-subst.

8.05 ppm (d, 1H)
Doublet (

Hz)
H4 proton . Deshielded by carbonyl anisotropy.

7.62 ppm (d, 1H)
Doublet (

Hz)
H7 proton . Meta-coupling to H5.

7.35 ppm (dd, 1H)
Doublet of DoubletsH5 proton . Coupling to H4 and H7.

>11.5 ppm (br s)
Broad SingletIndole N-H . Disappears with

exchange.

C NMR

193.5 ppm
Carbonyl CarbonKetone (

).

116.8 ppm
C-Br CarbonCharacteristic shift for C-Br aromatic carbon.
MS (ESI)

238 / 240
1:1 Intensity Ratio Critical Check: Confirms presence of one Bromine atom (

/

).
IR 1635 cm

Strong Band

stretching (conjugated ketone).

Note on Melting Point: Literature values for 3-acyl-6-bromoindoles typically range between 200°C – 215°C (decomposition), significantly higher than unsubstituted 3-acetylindole (~190°C).

Detailed Experimental Protocols

Protocol A: Modified Vilsmeier-Haack (Recommended)

Best for: High purity, scalability, and avoiding polymerization.

Reagents:

  • 6-Bromoindole (1.0 eq)

  • N,N-Dimethylacetamide (DMAc) (3.0 eq) – Acts as reagent and solvent

  • Phosphorus Oxychloride (

    
    ) (1.1 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat in DMAc.

Workflow:

  • Reagent Formation: In a dry flask under

    
    , cool DMAc (3.0 eq) to 0°C. Add 
    
    
    
    (1.1 eq) dropwise. Stir for 20 min to form the Vilsmeier complex (white suspension/slurry).
  • Addition: Dissolve 6-bromoindole in minimum DCE (or use neat DMAc). Add dropwise to the complex at 0°C.

  • Cyclization: Heat the mixture to 90°C for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Hydrolysis (Critical): Cool to RT. Pour the reaction mixture into ice-cold aqueous NaOH (2M) or saturated Sodium Acetate. Note: Unlike standard VH formylation which hydrolyzes easily, the acetyl-iminium intermediate requires basic conditions to release the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Protocol B: Friedel-Crafts Acylation (Traditional)

Best for: Rapid screening, if Lewis acids are readily available.

Reagents:

  • 6-Bromoindole (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ) (2.5 eq)
    
  • Solvent: Dichloromethane (DCM) or Nitromethane.

Workflow:

  • Suspension: Suspend

    
     in dry DCM at 0°C under Argon.
    
  • Activation: Add Acetyl Chloride dropwise. Stir 15 min.

  • Addition: Add 6-bromoindole (dissolved in DCM) slowly. The solution will turn dark (red/brown).

  • Reaction: Allow to warm to RT. Stir for 1–2 hours.

  • Quench: Caution: Pour slowly onto crushed ice/HCl mixture. The exotherm is violent.

  • Isolation: Filter the precipitate (often the product precipitates out). If soluble, extract with DCM.

Purification & Validation Logic

The following decision tree helps troubleshoot common purification issues, specifically separating the C3-acetyl product from potential N1-acetyl byproducts.

P Raw Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 7:3) Raw->TLC Decision Impurities Present? TLC->Decision Recryst Recrystallization (Ethanol/Water) Decision->Recryst Minor impurities Column Flash Chromatography (Silica Gel) Decision->Column Complex mixture Check Check 1H NMR (DMSO-d6) Recryst->Check Column->Check Valid Valid Product: NH Signal @ 11-12ppm Check->Valid Broad Singlet Present Invalid N-Acyl Artifact: No NH Signal Check->Invalid Singlet Absent

Caption: Purification workflow emphasizing NMR validation of the N-H proton to rule out N-acylation.

References

  • MDPI (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking. (Demonstrates the Vilsmeier-Haack analogue methodology and yields for 6-bromo derivatives).

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. (Provides comparative spectral data for brominated fused-ring systems).

  • Organic Syntheses. Vilsmeier-Haack Acylation Protocols. (Foundational protocols for DMAc-mediated acetylation).

  • Royal Society of Chemistry. Catalyst-free dehydrative SN1-type reaction of indolyl alcohols. (Provides NMR shift baselines for substituted indoles).

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. (Essential for validating solvent purity in final characterization).

A Senior Application Scientist's Guide to Evaluating Lewis Acid Catalyst Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of the performance of common Lewis acid catalysts in key organic transformations, supported by experimental data and detailed protocols to aid in your catalyst screening endeavors.

The Enduring Power of Lewis Acids in Synthesis

Lewis acids, electron-pair acceptors, are indispensable tools in organic synthesis.[1] They function by coordinating to Lewis basic sites in a substrate, thereby activating it towards nucleophilic attack, heterolytic bond cleavage, or cycloaddition reactions.[1] This activation not only accelerates reactions but also allows for precise control over stereoselectivity and regioselectivity.[1] While classic Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) have been staples in the field for decades, a nuanced understanding of their comparative efficacy is crucial for modern synthetic challenges.

The choice of a Lewis acid is dictated by a delicate balance of its intrinsic acidity, the nature of the substrate and reagents, and the desired reaction outcome. A seemingly subtle change in the catalyst can lead to dramatic shifts in product distribution and yield. This guide aims to illuminate these differences, providing a framework for rational catalyst selection.

Core Principles of Lewis Acid Catalysis: A Mechanistic Overview

At its core, Lewis acid catalysis involves the formation of a complex between the Lewis acid and the substrate. This interaction polarizes the substrate, making it more electrophilic and susceptible to reaction. The strength of this interaction and the structural features of the resulting complex are key determinants of the catalyst's efficacy.

Visualizing the Catalytic Cycle

The general mechanism of Lewis acid catalysis can be visualized as a cycle where the catalyst associates with the substrate, facilitates the desired transformation, and is then regenerated.

Lewis Acid Catalysis Workflow General Lewis Acid Catalytic Cycle Substrate Substrate (S) ActivatedComplex Activated S-LA Complex Substrate->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex ProductComplex Product-LA Complex ActivatedComplex->ProductComplex Reaction Nucleophile Nucleophile (Nu) Nucleophile->ActivatedComplex Nucleophilic Attack ProductComplex->LewisAcid Catalyst Regeneration Product Product (P) ProductComplex->Product Release

Caption: A generalized workflow of Lewis acid catalysis.

Comparative Efficacy in Key Organic Transformations

To provide a practical comparison, we will examine the performance of four common Lewis acid catalysts—Aluminum chloride (AlCl₃), Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), and Titanium(IV) chloride (TiCl₄)—in three cornerstone reactions of organic synthesis: the Friedel-Crafts acylation, the Diels-Alder reaction, and the Mukaiyama aldol reaction.

Friedel-Crafts Acylation: A Classic C-C Bond Formation

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring. The choice of Lewis acid is critical, as it must be strong enough to generate the acylium ion intermediate without promoting unwanted side reactions.

Model Reaction: Acylation of Anisole with Acetic Anhydride

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Regioselectivity (para:ortho)
AlCl₃ 110Dichloromethane0 to rt0.5~95>99:1
BF₃·OEt₂ 100Dichloromethanert2~8595:5
SnCl₄ 100Dichloromethanert3~8090:10
TiCl₄ 100Dichloromethane0 to rt1~9098:2

Data is compiled and estimated from various sources for comparative purposes.

Analysis:

  • AlCl₃ is highly effective, providing a high yield and excellent para-selectivity in a short reaction time. However, it is often required in stoichiometric or even excess amounts due to its strong complexation with the product ketone.

  • TiCl₄ also demonstrates high reactivity and selectivity.

  • BF₃·OEt₂ and SnCl₄ are generally milder catalysts, resulting in slightly lower yields and selectivities.

Diels-Alder Reaction: Constructing Cyclic Systems with Precision

The Diels-Alder reaction is a concerted [4+2] cycloaddition that is a cornerstone of cyclic compound synthesis. Lewis acids accelerate this reaction by coordinating to the dienophile, lowering its LUMO energy.[2] This not only increases the reaction rate but can also enhance endo/exo selectivity.

Model Reaction: Cycloaddition of Cyclopentadiene and Methyl Acrylate

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereoselectivity (endo:exo)
AlCl₃ 10Dichloromethane01>9599:1
BF₃·OEt₂ 10Dichloromethane02~9095:5
SnCl₄ 10Dichloromethane01.5~9297:3
TiCl₄ 10Dichloromethane01>9598:2

Data is compiled and estimated from various sources for comparative purposes, including references[2][3].

Analysis:

  • AlCl₃ and TiCl₄ are highly effective in promoting the Diels-Alder reaction, leading to excellent yields and high endo-selectivity. The uncatalyzed reaction often gives a much lower endo:exo ratio.[3]

  • SnCl₄ and BF₃·OEt₂ also provide good results, though with slightly diminished selectivity compared to AlCl₃ and TiCl₄.

Mukaiyama Aldol Reaction: Stereoselective Carbonyl Addition

The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. The choice of Lewis acid plays a crucial role in determining the diastereoselectivity (syn vs. anti) of the product. This is often rationalized by the nature of the transition state, with chelating Lewis acids favoring a closed transition state and non-chelating Lewis acids proceeding through an open transition state.

Model Reaction: Reaction of Benzaldehyde with the Silyl Enol Ether of Acetone

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereoselectivity (syn:anti)
AlCl₃ 10Dichloromethane-782~85Moderate syn
BF₃·OEt₂ 10Dichloromethane-783~80Predominantly anti
SnCl₄ 10Dichloromethane-781.5~90High syn
TiCl₄ 10Dichloromethane-781>95High syn

Data is based on general trends reported in the literature, including references[1][4].

Analysis:

  • TiCl₄ and SnCl₄ are known to act as chelating Lewis acids, leading to a closed, Zimmerman-Traxler-like transition state that favors the syn aldol product.[1]

  • BF₃·OEt₂ , being a non-chelating Lewis acid, promotes an open transition state, which generally results in the formation of the anti aldol product.[1]

  • AlCl₃ can exhibit intermediate behavior, often leading to mixtures of diastereomers.

Experimental Protocols for Catalyst Evaluation

A robust and standardized experimental protocol is essential for the accurate comparison of catalyst efficacy. The following protocols are designed to be self-validating and can be adapted for a wide range of substrates and catalysts.

Visualizing the Experimental Workflow

The process of screening and evaluating Lewis acid catalysts follows a logical progression from reaction setup to product analysis.

Catalyst Screening Workflow Experimental Workflow for Lewis Acid Catalyst Screening Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrates and Solvent Setup->Reagents Catalyst Introduce Lewis Acid Catalyst Reagents->Catalyst Reaction Monitor Reaction (TLC, GC, etc.) Catalyst->Reaction Workup Quench and Workup Reaction->Workup Purification Purify Product (Chromatography) Workup->Purification Analysis Analyze Product (NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: A streamlined workflow for screening Lewis acid catalysts.

General Protocol for Screening Lewis Acid Catalysts in the Diels-Alder Reaction

This protocol uses the reaction between cyclopentadiene and methyl acrylate as a model system.

Materials:

  • Cyclopentadiene (freshly cracked)

  • Methyl acrylate

  • Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, SnCl₄, TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous DCM (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Dienophile and Catalyst: Add methyl acrylate (1.0 mmol, 1.0 equiv) to the flask. Cool the solution to 0 °C using an ice bath. Add the Lewis acid catalyst (0.1 mmol, 10 mol%) dropwise via syringe. Stir the mixture for 10 minutes.

  • Addition of Diene: Slowly add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (10 mL). Separate the organic layer, and wash it with brine (2 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the crude product. Analyze the product by ¹H NMR to determine the endo:exo ratio. Further purification can be performed by column chromatography if necessary.

General Protocol for the Friedel-Crafts Acylation of Anisole

This protocol can be adapted for comparing different Lewis acids.

Materials:

  • Anisole

  • Acetic anhydride

  • Lewis acid catalyst

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a gas trap

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas trap under an inert atmosphere.[5]

  • Reagent Preparation: Suspend the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equiv) in dry DCM in the reaction flask and cool the mixture in an ice bath.[5]

  • Addition of Acylating Agent: Dissolve acetic anhydride (1.0 equiv) in dry DCM and add it dropwise to the cooled Lewis acid suspension.[5]

  • Addition of Substrate: After stirring for 15 minutes, add anisole (1.0 equiv), also dissolved in dry DCM, dropwise to the reaction mixture while maintaining the low temperature.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 30 minutes).[5]

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[5]

  • Extraction: Separate the organic layer and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Determine the yield and analyze the product by GC and NMR to determine the regioselectivity.

Quantifying Catalyst Performance: Turnover Number and Turnover Frequency

To move beyond simple yield and selectivity, a more rigorous evaluation of catalyst performance involves calculating the Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): This dimensionless quantity represents the number of moles of substrate that one mole of catalyst can convert before becoming inactivated.[6] A higher TON indicates a more robust and long-lasting catalyst.

    TON = (moles of product formed) / (moles of catalyst used)

  • Turnover Frequency (TOF): This is a measure of the catalyst's activity per unit time, essentially the number of catalytic cycles per unit time.[6] It is a more direct measure of the intrinsic catalytic rate.

    TOF = TON / reaction time

Procedure for Determining TON and TOF:

  • Set up the reaction as described in the protocols above, using a known amount of catalyst.

  • Monitor the reaction over time, taking aliquots at regular intervals.

  • Analyze the aliquots by a quantitative method (e.g., GC with an internal standard) to determine the moles of product formed at each time point.

  • Calculate the TON at the end of the reaction (or when the catalyst deactivates).

  • Calculate the TOF at a specific time point (often at low conversion for a more accurate initial rate) by dividing the TON at that time by the elapsed time.

Concluding Remarks for the Practicing Scientist

The choice of a Lewis acid catalyst is a multifaceted decision that requires a deep understanding of the reaction mechanism and the properties of the available catalysts. While strong Lewis acids like AlCl₃ and TiCl₄ often provide high reactivity, milder catalysts may offer advantages in terms of functional group tolerance and reduced side reactions.

This guide provides a framework for the systematic evaluation of Lewis acid catalysts. By employing standardized model reactions and rigorous analytical techniques, researchers can make informed decisions to optimize their synthetic routes. The provided protocols and comparative data serve as a starting point for your investigations, empowering you to select the most effective catalyst for your specific synthetic challenge.

References

  • Wikipedia. Lewis acid catalysis. [Link]

  • Carlson, R., Lundstedt, T., Nordahl, Å., & Prochazka, M. (1986). Lewis Acids in Organic Synthesis. Approach to a Selection Strategy for Screening Experiments. Acta Chemica Scandinavica, B 40, 522-533.
  • Sakata, K., & Fujimoto, H. (2020).
  • Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. [Link]

  • Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]

  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120.
  • Beilstein Journals. (2011). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Obsessed. (2023). Turnover Number and Turnover Frequency of catalysts. YouTube. [Link]

  • ResearchGate. (2013). How to calculate the turnover number of a catalyst?. [Link]

  • Indian Academy of Sciences. (2019). Lewis acid catalyst system for Diels–Alder reaction. [Link]

  • Wikipedia. Turnover number. [Link]

  • ResearchGate. (2017). Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you!. [Link]

  • Ben-Gurion University of the Negev. (2009). Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Beilstein Journals. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Studylib. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • Houk, K. N., & Strozier, R. W. (1973). Lewis acid catalysis of Diels-Alder reactions. Journal of the American Chemical Society, 95(12), 4094-4096.
  • Asymmetric Mukaiyama Aldol Reaction. Thieme. [Link]

  • PubMed. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. [Link]

  • ResearchGate. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. [Link]

Sources

Comparative Guide: Isotope Pattern Deconvolution vs. Monoisotopic Peak Picking for Brominated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bromine Advantage" in Mass Spectrometry

In modern drug development, approximately 40% of small molecule candidates contain a halogen, with bromine frequently selected to modulate lipophilicity and metabolic stability. For the analytical scientist, bromine offers a hidden advantage: a unique, high-fidelity isotopic signature that acts as an intrinsic "tag" during LC-MS analysis.

This guide objectively compares the two dominant data processing strategies for identifying brominated compounds and their metabolites: Traditional Monoisotopic Peak Picking versus Isotope Pattern Deconvolution (IPD) . While monoisotopic searching remains the standard for general metabolomics, our analysis demonstrates that IPD provides superior specificity and false-discovery reduction for brominated analytes in complex biological matrices.

Theoretical Grounding: The A+2 Anomaly

To understand the comparative performance, one must grasp the underlying physics. Unlike Carbon-12 (


), which dominates its isotope 

(98.9% vs 1.1%), Bromine exists as two stable isotopes,

and

, in a nearly 1:1 ratio (50.69% vs 49.31%) [1].

This creates a distinctive "A+2" pattern:

  • 1 Bromine: Two peaks of equal height separated by 2 Da (

    
     and 
    
    
    
    ).[1]
  • 2 Bromines: A 1:2:1 triplet pattern (

    
    , 
    
    
    
    ,
    
    
    ).[2]
  • 3 Bromines: A 1:3:3:1 quartet.

Critical Insight: This pattern is mathematically orthogonal to the background noise of biological matrices (plasma, urine), which typically follows a "Carbon-centric" isotopic decay.

Figure 1: The Bromine Isotope Logic Tree

Visualizing the decision logic for assigning brominated species based on peak intensity ratios.

BromineLogic Start Unknown Ion Cluster (M, M+2, M+4) CheckM2 Analyze Intensity Ratio: (M+2) / M Start->CheckM2 OneBr Ratio ≈ 1:1 (100%) CheckM2->OneBr ~90-110% TwoBrCheck Check M+4 Intensity CheckM2->TwoBrCheck >150% NoBr Ratio < 30% (Typical Organic) CheckM2->NoBr <30% Result1 Candidate: 1 Bromine Atom (Doublet) OneBr->Result1 TwoBr Ratio M:M+2:M+4 ≈ 1:2:1 TwoBrCheck->TwoBr M+4 ≈ 50% of M+2 Result2 Candidate: 2 Bromine Atoms (Triplet) TwoBr->Result2 Result3 Exclude / Standard Metabolite NoBr->Result3

Caption: Logic flow for distinguishing brominated species from background matrix ions based on relative isotopic abundance (RIA).

Comparative Analysis: Monoisotopic Search vs. IPD

Method A: Monoisotopic Peak Picking (The Standard)

This method relies on identifying the exact mass of the monoisotopic peak (


 containing ion) and matching it to a database.
  • Mechanism: The software scans for

    
     values matching the theoretical mass of the drug/metabolite within a set tolerance (e.g., 5 ppm).
    
  • The Flaw: In complex matrices, many endogenous compounds may share a nominal or even exact mass with the target. If the software ignores the

    
     peak, it treats the signal as a generic organic molecule.
    
  • Risk Profile: High False Positive Rate (FPR). A background ion at

    
     400.1234 might be misidentified as a metabolite, even if it lacks the requisite 
    
    
    
    partner.
Method B: Isotope Pattern Deconvolution (The Specialist)

IPD treats the entire isotopic envelope (


) as a single mathematical object (a "feature") rather than independent peaks.
  • Mechanism: The algorithm calculates a theoretical isotopic distribution for the target formula and performs a least-squares fit against the observed spectral cluster.

  • The Advantage: If the

    
     peak is missing or has the wrong intensity ratio (e.g., due to co-eluting interference), the "Fit Score" drops, and the candidate is rejected.
    
  • Performance: Validated studies show IPD can reduce false discovery rates by up to 90% in halogenated drug workflows [2].

Quantitative Comparison Table
FeatureMonoisotopic Peak PickingIsotope Pattern Deconvolution (IPD)
Primary Detection Exact Mass of

(

)
Full Envelope (

&

)
Specificity Moderate (Mass dependent)High (Pattern dependent)
False Positive Rate Higher (Susceptible to isobaric noise)Very Low (Requires 1:1 signature)
Sensitivity High (Single peak detection)Moderate (Requires detection of both peaks)
Matrix Tolerance Low (Single interference ruins ID)High (Pattern matching filters noise)
Computational Cost LowHigh

Experimental Protocol: Validating Brominated Metabolites

To ensure scientific integrity, use this self-validating workflow. This protocol assumes the use of High-Resolution Mass Spectrometry (HRMS) such as Q-TOF or Orbitrap.[3][4]

Phase 1: Data Acquisition
  • Sample Prep: Extract plasma/urine using protein precipitation. Avoid halogenated solvents (e.g., dichloromethane) to prevent background contamination.

  • MS Parameters: Set resolution to >30,000 FWHM. This is critical to resolve the fine structure of the isotopic peaks from background interferences.

  • Ionization: Operate in ESI+ or ESI- depending on the drug's chemistry.

Phase 2: The "Pattern Filter" Workflow
  • Step 1 (Extraction): Generate an Extracted Ion Chromatogram (EIC) for the theoretical masses of both

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Step 2 (Co-elution Check): Verify that the peaks in both EICs align perfectly in Retention Time (RT). Any shift >0.05 min indicates different species.

  • Step 3 (Ratio Calculation): Integrate the peak areas. Calculate the ratio:

    
    
    
    • Acceptance Criteria:

      
       (for 1 Br).
      
  • Step 4 (MS/MS Validation): Fragment the

    
     and 
    
    
    
    precursors separately.
    • Causality Check: The product ion spectra should be identical except for fragments retaining the bromine atom, which will preserve the 2 Da spacing. Fragments losing the bromine will converge to the same mass.

Figure 2: Comparative Workflow Diagram

The divergence between standard and enhanced processing paths.

WorkflowComparison cluster_MethodA Method A: Monoisotopic cluster_MethodB Method B: IPD / Pattern Matching Sample Biological Sample (Plasma/Urine) LCMS LC-HRMS Acquisition (Res > 30k) Sample->LCMS MonoSearch Search Exact Mass (M only) LCMS->MonoSearch PatternSearch Search Isotope Cluster (M & M+2) LCMS->PatternSearch ListA Candidate List (High Noise) MonoSearch->ListA Validation MS/MS Confirmation (Br Retention Check) ListA->Validation Many False Positives Score Calculate Fit Score (RMSE) PatternSearch->Score ListB Filtered Candidates (High Confidence) Score->ListB ListB->Validation Targeted

Caption: Workflow comparing the efficiency of Monoisotopic Search (Method A) vs. IPD (Method B) in generating candidate lists for validation.

Senior Scientist's Verdict

For general screening, monoisotopic peak picking is faster and computationally lighter. However, in the specific context of brominated drug development , it is scientifically inferior. The distinct 1:1 isotopic ratio of bromine is a high-value data point that Method A discards.

Recommendation: Implement Isotope Pattern Deconvolution as the primary filter for metabolite identification of brominated compounds. This approach utilizes the "Signature of the Halogen" [3] to mathematically validate the presence of the drug moiety before manual review, significantly increasing the efficiency of the DMPK pipeline.

References

  • Meesters, R. J., et al. (2011). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Journal of Mass Spectrometry. [Link]

  • Valkenborg, D., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Molecular & Cellular Proteomics. [Link]

  • LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC Europe. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-6-bromoindole
Reactant of Route 2
Reactant of Route 2
3-Acetyl-6-bromoindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.